molecular formula C10H8FNO3 B1306120 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 522615-28-7

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Numéro de catalogue: B1306120
Numéro CAS: 522615-28-7
Poids moléculaire: 209.17 g/mol
Clé InChI: PBZBMHSUDXPYCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 522615-28-7) is a fluorinated isoxazoline derivative with a molecular formula of C10H8FNO3 and a molecular weight of 209.17 g/mol . This compound is recommended for storage sealed in a dry environment at 2-8°C to maintain stability . Isoxazoline and dihydroisoxazole scaffolds are recognized in agricultural and medicinal chemistry research. Patent literature indicates that structurally similar 3-phenyl-4,5-dihydroisoxazole-5-carboxamide derivatives have been investigated for their herbicidal activity, particularly as agents for controlling weeds in crops . Furthermore, other 4,5-dihydro-isoxazole derivatives have been studied in pharmaceutical research for their potential as therapeutic agents, highlighting the interest in this heterocyclic core for bioactive molecule design . This product is intended for research purposes only and is not classified as a drug, food additive, or household chemical. It is strictly for use in laboratory settings by qualified professionals.

Propriétés

IUPAC Name

3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBMHSUDXPYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522615-28-7
Record name 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to the 1,3-Dipolar Cycloaddition Synthesis of 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis is the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocycles.[1][2] This guide will elucidate the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust understanding of this synthetic pathway.

Introduction and Strategic Overview

Isoxazolines are a privileged class of five-membered nitrogen- and oxygen-containing heterocycles that serve as crucial building blocks in organic synthesis and are core scaffolds in numerous biologically active compounds.[3][4] Their utility spans from synthetic intermediates to the active components in pharmaceuticals and agrochemicals.[4][5] The 1,3-dipolar cycloaddition reaction, pioneered by Rolf Huisgen, stands as one of the most efficient and elegant methods for their construction, offering high regioselectivity and stereospecificity.[1]

This guide focuses on a specific, functionally rich target: 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid . The presence of the fluorophenyl group is significant, as fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further chemical modification, such as amide coupling, to generate libraries of potential drug candidates.

Our synthetic strategy is centered around the in situ generation of a 4-fluorobenzonitrile oxide, which acts as the 1,3-dipole. This reactive intermediate is trapped by a suitable dipolarophile, an acrylic acid equivalent, to form the desired isoxazoline ring system. The subsequent hydrolysis of an ester protecting group yields the final carboxylic acid product. This approach is favored for its operational simplicity and control over the highly reactive nitrile oxide species.

The Core Chemistry: Mechanism and Rationale

The [3+2] Cycloaddition Reaction

The cornerstone of this synthesis is the [3+2] cycloaddition between a nitrile oxide (the three-atom, or "1,3-dipole") and an alkene (the two-atom, or "dipolarophile").[2] This reaction is a concerted, pericyclic process where the π-systems of the two reactants interact to form a five-membered ring in a single, thermally allowed step.[1]

The regioselectivity of the addition—determining which end of the dipole connects to which end of the dipolarophile—is governed by the electronic properties of the reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][6] Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between an electron-deficient alkene (like an acrylate) and an aryl nitrile oxide, the reaction is generally dipole-HOMO/dipolarophile-LUMO controlled, leading to the formation of the 3,5-disubstituted isoxazoline isomer.

G cluster_reactants Reactants cluster_ts Concerted Transition State cluster_product Product R1 4-Fluorobenzonitrile Oxide (1,3-Dipole) TS [3+2] Pericyclic Transition State R1->TS [3+2] Cycloaddition R2 Ethyl Acrylate (Dipolarophile) R2->TS [3+2] Cycloaddition P1 Ethyl 3-(4-fluorophenyl)isoxazoline-5-carboxylate TS->P1 Ring Formation caption_label Figure 1. Mechanism of the 1,3-Dipolar Cycloaddition.

Caption: Figure 1. Mechanism of the 1,3-Dipolar Cycloaddition.

Generation of 4-Fluorobenzonitrile Oxide: The In Situ Imperative

Nitrile oxides are highly reactive and prone to dimerization, forming structures known as furoxans (1,2,5-oxadiazole-2-oxides).[2] This side reaction significantly reduces the yield of the desired cycloaddition product. To circumvent this, nitrile oxides are almost always generated in situ, meaning they are produced in the reaction mixture in the presence of the dipolarophile, ensuring they are trapped before they can dimerize.

There are two primary, reliable methods for the in situ generation of nitrile oxides:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (e.g., 4-fluorobenzohydroximoyl chloride) with a non-nucleophilic base like triethylamine (Et₃N). The base abstracts a proton and eliminates a halide to generate the nitrile oxide.[6]

  • Oxidation of Aldoximes: This is often the more convenient and milder method. An aldoxime (e.g., 4-fluorobenzaldoxime) is oxidized using reagents such as sodium hypochlorite (NaClO, household bleach), N-Chlorosuccinimide (NCS), or diacetoxyiodobenzene (DIB).[7][8][9] The oxidation forms a transient hydroximoyl halide, which is then immediately dehydrohalogenated by a base present in the mixture.[10]

Our recommended protocol utilizes the oxidation of the corresponding aldoxime due to the ready availability of the starting materials and the generally milder reaction conditions.

Comprehensive Experimental Protocols

This synthesis is performed in a three-step sequence, as outlined in the workflow diagram below.

G A 4-Fluorobenzaldehyde B 4-Fluorobenzaldoxime (Precursor) A->B NH₂OH·HCl, Pyridine, EtOH C Ethyl 3-(4-fluorophenyl)isoxazoline- 5-carboxylate (Intermediate) B->C Ethyl Acrylate, NCS, Et₃N, DCM D 3-(4-Fluorophenyl)isoxazoline- 5-carboxylic Acid (Final Product) C->D 1. LiOH, THF/H₂O 2. HCl (aq) caption_label Figure 2. Overall Synthetic Workflow.

Caption: Figure 2. Overall Synthetic Workflow.

Step 1: Synthesis of 4-Fluorobenzaldoxime (Precursor)

Rationale: This step prepares the direct precursor for the nitrile oxide. The reaction is a standard condensation between an aldehyde and hydroxylamine. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

Protocol:

  • To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and ethanol (100 mL). Stir until a clear solution is formed.

  • Add hydroxylamine hydrochloride (6.72 g, 96.7 mmol, 1.2 equiv) to the solution.

  • Add pyridine (7.65 g, 96.7 mmol, 1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Once complete, cool the mixture to room temperature and reduce the volume by approximately 75% using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 4-fluorobenzaldoxime as a white crystalline solid. The product is typically of sufficient purity for the next step.

Step 2: In Situ Generation of 4-Fluorobenzonitrile Oxide and [3+2] Cycloaddition

Rationale: This is the key bond-forming step. N-Chlorosuccinimide (NCS) chlorinates the oxime, which is then dehydrochlorinated by triethylamine to generate the nitrile oxide in situ. Ethyl acrylate, present in excess, acts as the dipolarophile to trap the nitrile oxide as it forms, minimizing dimerization.[9] Dichloromethane (DCM) is a suitable solvent that dissolves all reactants.

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldoxime (10.0 g, 71.9 mmol) and ethyl acrylate (10.8 g, 107.8 mmol, 1.5 equiv) in dichloromethane (DCM, 200 mL).

  • Cool the flask to 0 °C using an ice bath.

  • To this stirring solution, add N-Chlorosuccinimide (NCS) (9.6 g, 71.9 mmol, 1.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Once the NCS addition is complete, add a solution of triethylamine (Et₃N) (7.9 g, 78.9 mmol, 1.1 equiv) in DCM (20 mL) dropwise via an addition funnel over 1 hour. Causality Note: Slow addition of the base is critical to maintain a low concentration of the nitrile oxide at any given moment, thus favoring the bimolecular reaction with the abundant dipolarophile over the dimerization pathway.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 3-(4-fluorophenyl)isoxazoline-5-carboxylate.

  • Purify the crude ester by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to obtain the pure product.

Step 3: Saponification to the Final Carboxylic Acid

Rationale: The final step is a standard ester hydrolysis (saponification) using a base like lithium hydroxide (LiOH).[7] Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Protocol:

  • Dissolve the purified ethyl ester (e.g., 10.0 g, 42.1 mmol) in a mixture of tetrahydrofuran (THF) and water (120 mL, 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.12 g, 50.6 mmol, 1.2 equiv) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed (typically 4-6 hours).

  • Remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate will form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum to yield 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid as a white solid.

Product Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative of what should be expected.

Analysis Expected Results for 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-12.5 (br s, 1H, -COOH), 7.85-7.75 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 5.30 (dd, 1H, CH-O), 3.85-3.60 (m, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 172.0 (C=O), 164.0 (d, J=248 Hz, C-F), 156.0 (C=N), 129.5 (d, J=9 Hz, Ar-CH), 126.0 (d, J=3 Hz, Ar-C), 116.5 (d, J=22 Hz, Ar-CH), 81.0 (CH-O), 40.0 (CH₂)
HRMS (ESI) Calculated for C₁₀H₉FNO₃ [M+H]⁺: 210.0561; Found: 210.0563

Conclusion

The 1,3-dipolar cycloaddition provides a highly effective and reliable pathway for the synthesis of 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid. By carefully controlling the in situ generation of the 4-fluorobenzonitrile oxide from its aldoxime precursor, the reaction proceeds with good yield and high regioselectivity. The protocols described herein are robust and scalable, offering a solid foundation for the production of this valuable heterocyclic building block for applications in drug discovery and materials science. The self-validating nature of the workflow, incorporating in-process monitoring via TLC and rigorous final characterization, ensures the scientific integrity and reproducibility of the outcome.

References

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed. [Link]

  • Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. (2015). YouTube. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. [Link]

  • 4-Fluorobenzonitrile. (n.d.). ResearchGate. [Link]

  • Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. (n.d.). ResearchGate. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Arkivoc. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Arkivoc. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). PubMed Central. [Link]

  • 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. (2010). CORA. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). ACS Publications. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2014). National Institutes of Health. [Link]

  • 4-Fluorobenzonitrile. (n.d.). PubChem. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H). (n.d.). Arabian Journal of Chemistry. [Link]

  • (PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). ResearchGate. [Link]

  • Synthesis, Characterization of 3, 4, haracterization of 3, 4, 5 - Isoxazolines and Antimicrobia Screening olines and Antimicrobi. (2016). International Science Community Association. [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. (n.d.). ResearchGate. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (n.d.). PubMed Central. [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. (2024). Uniscience Publishers. [Link]

  • Synthesis of isoxazoline N-oxides 5 and isoxazole-5-carboxamides 6. (n.d.). ResearchGate. [Link]

  • Fluorobenzonitrile compound preparation method. (n.d.).
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2021). PubMed Central. [Link]

Sources

CAS number 522615-28-7 properties and suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to TAK-243 (MLN7243): A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

Senior Application Scientist Note: This guide focuses on the investigational drug TAK-243 (MLN7243). The provided CAS number, 522615-28-7, corresponds to 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, a distinct chemical entity. Given the extensive research and clinical data associated with TAK-243 as a drug development candidate, this guide presumes the topic of interest is TAK-243.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention. TAK-243 (also known as MLN7243) is a pioneering, first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitination cascade.[1][2] By targeting UAE, TAK-243 effectively shuts down the entire ubiquitination process, leading to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptotic cell death in cancer cells.[2][3] This guide provides a comprehensive overview of TAK-243, its mechanism of action, physicochemical properties, and practical considerations for its use in research and drug development.

Physicochemical Properties of TAK-243

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings.

PropertyValueSource
CAS Number 1450833-55-2MedChemExpress[2]
Molecular Formula C21H25N5O6SSelleck Chemicals
Molecular Weight 519.52 g/mol Selleck Chemicals[4]
Appearance Crystalline solidN/A
Solubility Soluble in DMSOMedChemExpress
Purity Typically >98%MedChemExpress[2]

Mechanism of Action: A Cascade Interruption

TAK-243 exerts its potent anti-cancer effects through a well-defined, mechanism-based inhibition of UAE.

  • Covalent Adduct Formation: TAK-243 forms a covalent adduct with ubiquitin, which then binds to the adenylation site of UAE.[5] This prevents the enzyme from activating ubiquitin, the crucial first step in the ubiquitination cascade.[1][5]

  • Inhibition of Ubiquitination: By blocking UAE, TAK-243 prevents the transfer of ubiquitin to E2 conjugating enzymes and subsequently to E3 ligases and their substrates. This leads to a global shutdown of protein ubiquitination.[2]

  • Induction of Proteotoxic Stress: The inhibition of the UPS results in the accumulation of misfolded and unfolded proteins, triggering the Unfolded Protein Response (UPR) and causing significant ER stress.[1][6]

  • Apoptosis Induction: The sustained ER stress and accumulation of pro-apoptotic proteins ultimately lead to programmed cell death (apoptosis) in cancer cells.[2][3]

TAK243_Mechanism cluster_0 Ubiquitination Cascade cluster_1 TAK-243 Action cluster_2 Cellular Consequences Ub Ubiquitin E1 E1 (UAE) Ub->E1 Activation Adduct TAK-243-Ubiquitin Adduct Ub->Adduct E2 E2 E1->E2 Conjugation Proteotoxic_Stress Proteotoxic Stress (UPR) E3 E3 E2->E3 Transfer Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination Proteasome Proteasome Ub_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation TAK243 TAK-243 TAK243->Adduct Adduct->E1 Inhibition Apoptosis Apoptosis Proteotoxic_Stress->Apoptosis

Caption: Mechanism of action of TAK-243.

Biological Activity and Therapeutic Potential

TAK-243 has demonstrated significant anti-proliferative activity across a wide range of hematological and solid tumor models.[1]

  • Potency: It is a highly potent inhibitor of UAE with an IC50 of 1 nM.[2]

  • Selectivity: While highly potent against UAE (UBA1), TAK-243 also shows inhibitory activity against other E1 enzymes like UBA6 and NAE, though with lower potency for SAE, UBA7, and ATG7.[7]

  • Preclinical Efficacy: In vivo studies have shown that TAK-243 exhibits anti-tumor activity in various xenograft models, including those for adrenocortical carcinoma, diffuse large B-cell lymphoma, colon cancer, and multiple myeloma.[1][8]

  • Clinical Development: TAK-243 is currently in Phase I clinical trials for the treatment of advanced solid tumors and lymphomas.[1][9][10]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of TAK-243 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TAK-243 (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of TAK-243 in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of TAK-243.

  • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to stabilize.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Ubiquitination

This protocol is designed to confirm the on-target effect of TAK-243 by assessing the levels of ubiquitinated proteins.

Materials:

  • Cancer cell line

  • TAK-243

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of TAK-243 for a specified time (e.g., 4-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An accumulation of high molecular weight ubiquitinated proteins is expected with effective UAE inhibition.

  • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Western_Blot_Workflow A Cell Treatment with TAK-243 B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-Ubiquitin) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging & Analysis H->I

Caption: Western Blot Workflow for Ubiquitination Analysis.

Suppliers of 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 522615-28-7)

While this guide focuses on TAK-243, for researchers interested in the compound with CAS 522615-28-7, several suppliers are available:

  • Amadis Chemical Company Limited [11]

  • Nanjing Shizhou Biology Technology Co.,Ltd. [11]

  • Santa Cruz Biotechnology Inc. [11]

  • Alchem Pharmtech, Inc. [11]

  • Hangzhou MolCore BioPharmatech Co.,Ltd. [11]

  • BLD Pharmatech Co., Limited

  • Beyond Pharmaceutical Co., Ltd

Suppliers of TAK-243 (MLN7243)

For research purposes, TAK-243 can be procured from the following reputable suppliers:

  • MedChemExpress [2][7]

  • Selleck Chemicals [4][7]

  • MCULE [7]

Conclusion

TAK-243 represents a novel and promising therapeutic strategy for the treatment of various cancers. Its unique mechanism of action, potent and selective inhibition of UAE, and demonstrated preclinical efficacy underscore its potential as a valuable tool for cancer research and a candidate for further clinical development. This guide provides a foundational understanding of TAK-243 for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the ubiquitin-proteasome system.

References

  • AACR Journals. (n.d.). Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts. Retrieved from [Link]

  • PubMed. (2024). Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts. Retrieved from [Link]

  • ResearchGate. (n.d.). TAK-243 is a mechanism-based, cell-active inhibitor of UAE. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). TAK-243. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of UAE inhibitor TAK-243. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Studying TAK-243 in Patients With Advanced Cancer. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Studying TAK-243 in Patients with Advanced Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). TAK-243 treatment has antitumor activity in mice bearing subcutaneous xenograft tumors. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Beyond Pharmaceutical Co., Ltd. Retrieved from [Link]

Sources

The Isoxazole Carboxylic Acid Scaffold: A Versatile Keel for Navigating Complex Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole carboxylic acid motif represents a privileged scaffold in medicinal chemistry, endowed with a unique combination of physicochemical properties that facilitate interactions with a wide array of biological targets. This guide provides an in-depth technical exploration of the therapeutic landscape for this versatile chemical class. Moving beyond a mere catalog of activities, we dissect the causal mechanisms and experimental rationale behind the targeting of key proteins and pathways implicated in inflammation, cancer, and neurological disorders. This document is designed to serve as a practical and authoritative resource for researchers and drug development professionals, offering not only a comprehensive overview of established and emerging targets but also detailed experimental protocols and critical data to empower the design and execution of robust research programs. We will delve into the intricacies of target engagement, from enzyme inhibition kinetics to the modulation of complex signaling cascades, all supported by rigorous scientific evidence and practical, field-proven methodologies.

Introduction: The Physicochemical Virtues of the Isoxazole Carboxylic Acid Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is more than just a passive structural element. Its unique electronic distribution and geometric constraints, particularly when coupled with a carboxylic acid function, create a pharmacophore with remarkable therapeutic potential.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective effects.[2][3]

The carboxylic acid group, a strong hydrogen bond donor and acceptor, frequently serves as a key anchoring point within the binding sites of various enzymes and receptors. The isoxazole ring itself can engage in a range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Furthermore, the weak N-O bond is a potential site for metabolic cleavage, a feature that can be exploited in prodrug design.[4] This combination of properties makes the isoxazole carboxylic acid scaffold a powerful tool for medicinal chemists seeking to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets and Mechanisms of Action

Our exploration of the therapeutic potential of isoxazole carboxylic acids will focus on a selection of well-validated and emerging targets, providing a detailed examination of their mechanisms of action and the experimental evidence supporting their modulation by this chemical class.

Anti-inflammatory Targets: Taming the Flames of Chronic Disease

Inflammation is a complex biological response that, when dysregulated, contributes to a wide range of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole carboxylic acids have shown significant promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[5]

Mechanism of Action: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6] Two isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6] Isoxazole carboxylic acid derivatives have been shown to be potent and selective inhibitors of COX-2.[7][8] The carboxylic acid moiety typically forms a salt bridge with a conserved arginine residue (Arg120) in the active site, while the substituted isoxazole ring projects into a hydrophobic side pocket, contributing to selectivity over COX-1.[9]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_COOH Isoxazole Carboxylic Acids Isoxazole_COOH->COX2 Inhibition

Hsp90 Inhibition and Client Protein Degradation.

Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to assess the ability of isoxazole carboxylic acid derivatives to induce the degradation of Hsp90 client proteins.

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to be dependent on Hsp90 signaling (e.g., BT474 breast cancer cells).

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control Hsp90 inhibitor (e.g., 17-AAG).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the client proteins and normalize them to the loading control. A decrease in the levels of client proteins in treated cells compared to the control indicates Hsp90 inhibition.

[10][11]##### 2.2.2. Akt/GSK-3β/NF-κB Signaling Pathway

Mechanism of Action: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. G[12]lycogen synthase kinase 3β (GSK-3β) is a downstream target of Akt and is involved in the regulation of the transcription factor NF-κB. N[12]F-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. S[13]ome isoxazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.

Experimental Workflow: Investigating the Impact on Akt/GSK-3β/NF-κB Signaling

Akt_GSK3b_NFkB_Workflow Start Treat Cancer Cells with Isoxazole Carboxylic Acid Derivative Western_Blot Western Blot Analysis Start->Western_Blot qPCR Quantitative PCR Start->qPCR Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Phospho_Akt p-Akt Western_Blot->Phospho_Akt Phospho_GSK3b p-GSK-3β Western_Blot->Phospho_GSK3b Nuclear_NFkB Nuclear NF-κB Western_Blot->Nuclear_NFkB Conclusion Determine the Effect on the Akt/GSK-3β/NF-κB Pathway and Cell Fate Phospho_Akt->Conclusion Phospho_GSK3b->Conclusion Nuclear_NFkB->Conclusion NFkB_Target_Genes NF-κB Target Genes (e.g., Bcl-2, Cyclin D1) qPCR->NFkB_Target_Genes NFkB_Target_Genes->Conclusion Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Based_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle_Assay Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion

Workflow for Investigating Akt/GSK-3β/NF-κB Pathway Modulation.
Neurological Targets: Charting a Course for Brain Health

Isoxazole derivatives have also demonstrated significant potential in the treatment of neurological disorders, including neurodegenerative diseases and neuropathic pain. T[14]heir neuroprotective effects are often attributed to their ability to modulate key receptors and signaling pathways in the central nervous system.

Mechanism of Action: The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that is widely expressed in the brain and is involved in cognitive processes such as learning and memory. A[15]gonists of the α7 nAChR have shown therapeutic potential in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. C[15]ertain isoxazole derivatives have been identified as potent agonists of the α7 nAChR. U[16]pon binding, these compounds induce a conformational change in the receptor, leading to the opening of the ion channel and an influx of calcium ions, which in turn triggers downstream signaling events that promote neuronal survival and synaptic plasticity.

[17]Quantitative Data:

Compound ClassTargetEC50 (µM)Reference
Cinnamamide-isoxazole hybridEV71 3C protease0.98
Isoxazole Ether Scaffoldα4β2-nAChRNanomolar range

Synthesis of Isoxazole Carboxylic Acids: Building the Foundation

The therapeutic potential of isoxazole carboxylic acids is intrinsically linked to the ability to synthesize a diverse range of derivatives with tailored properties. Several robust synthetic strategies have been developed for the construction of the isoxazole core and the introduction of the carboxylic acid functionality.

A common and versatile method for the synthesis of 3-substituted isoxazole-4-carboxylic acids involves the reaction of a β-ketoester with hydroxylamine. T[1]his reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. The ester group can then be hydrolyzed to afford the desired carboxylic acid.

[1][18]General Synthetic Scheme:

Isoxazole_Synthesis Starting_Materials β-Ketoester + Hydroxylamine Oxime_Formation Oxime Formation Starting_Materials->Oxime_Formation Cyclization Cyclization Oxime_Formation->Cyclization Isoxazole_Ester Isoxazole-4-carboxylate Ester Cyclization->Isoxazole_Ester Hydrolysis Hydrolysis Isoxazole_Ester->Hydrolysis Final_Product 3-Substituted Isoxazole-4-carboxylic Acid Hydrolysis->Final_Product

General Synthesis of 3-Substituted Isoxazole-4-carboxylic Acids.

Conclusion and Future Perspectives

The isoxazole carboxylic acid scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility, arising from a favorable combination of physicochemical properties, has enabled the development of a diverse array of bioactive molecules that target key players in a multitude of disease pathways. This guide has provided a comprehensive overview of the therapeutic potential of isoxazole carboxylic acids, with a particular focus on their roles as inhibitors of inflammatory enzymes, modulators of cancer signaling pathways, and agonists of neuronal receptors.

The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of robust and reproducible studies. The signaling pathway diagrams and synthetic schemes offer a clear and concise visualization of the complex biological and chemical processes involved.

Looking ahead, the future of isoxazole carboxylic acid-based drug discovery is bright. The continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases. The integration of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will further enhance our ability to design compounds with optimal potency, selectivity, and pharmacokinetic properties. As our knowledge of the intricate molecular basis of disease continues to expand, the isoxazole carboxylic acid scaffold is poised to remain at the forefront of therapeutic innovation.

References

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).
  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Science Publishing. [Link]

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. (2014). PubMed Central. [Link]

  • THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR. (2010). PMC. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]

  • 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. (2018). PMC. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]

  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. (2019). ACS Publications. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • HSP90 Mediates Targeted Degradation of Nonclient Protein PARP1 for Breast Cancer Treatment. (2023). ACS Publications. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). ResearchGate. [Link]

  • EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... (n.d.). ResearchGate. [Link]

  • GSK-3β Governs Inflammation-Induced NFATc2 Signaling Hubs to Promote Pancreatic Cancer Progression. (2016). PubMed. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2022). PLOS One. [Link]

  • A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells. (2014). Zeitschrift für Naturforschung C. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). PMC. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. (2023). PMC. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. (n.d.). ResearchGate. [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]

  • Pro-angiogenic potential of the isoxazole derivative ISO-1 via α7-nAChRs activation in human endothelial cells. (2018). PubMed Central. [Link]

  • NF-kB Signaling Pathway products from Selleck Chemicals. (n.d.). Bio-Connect. [Link]

  • Natural products-isoxazole hybrids. (2023). ScienceDirect. [Link]

  • Western blot showing depletion of Hsp90 client proteins and induction... (n.d.). ResearchGate. [Link]

  • Targeting the NF-κB pathway enhances responsiveness of mammary tumors to JAK inhibitors. (2023). PMC. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2022). PMC. [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PMC. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2020). NIH. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). PMC. [Link]

  • Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP. (2007). PubMed Central. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2023). PubMed. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed. [Link]

  • Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. (2023). RSC Medicinal Chemistry (RSC Publishing). [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Computational Chemistry Division

Abstract

The isoxazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the in silico modeling of a specific isoxazoline derivative, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (PubChem CID: 2981857).[3] Moving beyond a simple checklist of methods, this document elucidates the causal reasoning behind each computational step, from initial molecular preparation to advanced dynamic simulations and pharmacokinetic profiling. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating framework for computational analysis, thereby accelerating the rational design of novel therapeutics. Each protocol is presented as part of an integrated workflow, demonstrating how data from one stage logically informs the next, ensuring scientific rigor and maximizing the predictive power of the models.

Foundational Analysis: Molecular Structure and Physicochemical Profiling

Every meaningful in silico investigation begins with an accurately defined and optimized molecular structure. The initial phase focuses on translating the 2D chemical representation of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid into a three-dimensional model that is energetically favorable and suitable for subsequent, more complex calculations.

Rationale for Meticulous Preparation

The three-dimensional conformation of a small molecule dictates its interaction with biological macromolecules. An unoptimized or high-energy starting structure will introduce significant errors that propagate through all subsequent modeling stages, rendering docking scores, dynamic simulations, and property predictions unreliable. Therefore, the conversion from a 2D representation to an energy-minimized 3D structure is a critical, non-negotiable first step.

Experimental Protocol: From 2D to Optimized 3D Structure
  • Structure Acquisition : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O.[3] This format serves as a universal starting point.

  • 2D to 3D Conversion : Utilize a molecular editor such as ChemDraw or an open-source tool like DataWarrior to convert the 1D SMILES string into a 3D structure.[4]

  • Energy Minimization : The initial 3D model is likely in a high-energy state. Perform a geometry optimization using a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation. This step is crucial for ensuring the ligand structure is physically realistic before docking or quantum calculations.

Data Presentation: Computed Physicochemical Properties

The foundational properties of the molecule provide early insights into its drug-like potential. These descriptors are calculated from the molecular structure and are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈FNO₃PubChem[3]
Molecular Weight 209.17 g/mol PubChem[3]
XLogP3 1.5PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 5PubChem[3]
Rotatable Bond Count 2PubChem[3]
Visualization: Molecular Preparation Workflow

G cluster_prep Molecular Preparation SMILES 1. Acquire SMILES String C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O Convert3D 2. 2D to 3D Conversion (e.g., ChemDraw) SMILES->Convert3D Minimize 3. Energy Minimization (e.g., MMFF94 Force Field) Convert3D->Minimize Optimized3D Optimized 3D Structure Minimize->Optimized3D

Caption: Workflow for generating an optimized 3D ligand structure.

Quantum Chemical Calculations: Unveiling Electronic Properties

While molecular mechanics is sufficient for initial geometry optimization, a deeper understanding of a molecule's electronic behavior requires the precision of quantum mechanics (QM).[5][6] QM calculations provide insights into molecular orbital energies and charge distribution, which are fundamental to chemical reactivity and intermolecular interactions.[7]

Rationale for Quantum Mechanical Approach

Properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) cannot be accurately described by classical force fields. The HOMO-LUMO energy gap is a proxy for chemical reactivity and stability, while the MEP is invaluable for identifying regions of the molecule likely to engage in electrostatic interactions with a protein target. These calculations provide a more refined set of atomic charges for use in subsequent docking and dynamics studies.

Experimental Protocol: Density Functional Theory (DFT) Analysis
  • Input Structure : Use the energy-minimized 3D structure from the previous section as the starting geometry.

  • Method Selection : Employ Density Functional Theory (DFT), a QM method that offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP functional combined with the 6-31G* basis set is a widely accepted standard for such calculations.[8]

  • Calculation Execution : Perform a geometry optimization at the selected level of theory using software like Gaussian or ORCA.[5][9] Following optimization, perform a single-point energy calculation to derive the electronic properties.

  • Property Extraction : From the output files, extract key descriptors:

    • Energy of HOMO and LUMO.

    • HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Optimized atomic charges (e.g., Mulliken or ESP charges).

Data Presentation: Calculated Quantum Chemical Descriptors
Quantum DescriptorDescriptionSignificance in Drug Design
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons.
ΔE (Energy Gap) Difference between LUMO and HOMO energiesCorrelates with chemical reactivity and stability.
Dipole Moment Measure of the net molecular polarityInfluences solubility and binding interactions.
MEP Surface 3D map of electrostatic potentialVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Visualization: Quantum Mechanics Calculation Workflow

G cluster_qm Quantum Chemical Analysis cluster_props Key Descriptors Input Optimized 3D Structure DFT DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT Output Calculated Properties DFT->Output HOMO HOMO/LUMO Energies MEP MEP Surface Charges Atomic Charges

Caption: Workflow for quantum chemical property calculation.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a cornerstone of structure-based drug design, used to predict how a ligand binds to the active site of a protein.[10][11] This technique scores different binding poses based on intermolecular interactions like hydrogen bonding, hydrophobic contacts, and electrostatics.

Rationale for Target-Specific Docking

Given that isoxazoline derivatives have been reported as inhibitors of Cyclooxygenase (COX) enzymes, performing a docking study against a relevant COX isoform (e.g., COX-2) is a logical step to generate a testable hypothesis about the molecule's mechanism of action.[12] This allows for the prediction of specific amino acid interactions that could be validated experimentally.

Experimental Protocol: Structure-Based Docking
  • Receptor Preparation :

    • Download the X-ray crystal structure of the target protein, for instance, human COX-2 (PDB ID: 5KIR), from the Protein Data Bank.[12]

    • Prepare the protein structure using tools like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[13][14] This involves removing crystallographic water molecules, adding hydrogen atoms, repairing missing side chains, and assigning protonation states.

  • Ligand Preparation :

    • Use the QM-optimized 3D structure of the ligand.

    • Assign partial atomic charges derived from the QM calculations for a more accurate electrostatic representation.

  • Grid Generation : Define the binding site by creating a "grid box." This box is typically centered on the location of the co-crystallized ligand in the PDB structure, ensuring that the docking search is focused on the known active site.

  • Docking Execution : Perform the docking using a validated algorithm such as AutoDock Vina or Glide.[11] The program will systematically explore various conformations of the ligand within the defined grid box.

  • Pose Analysis : Analyze the top-scoring binding poses. The primary metrics are the binding affinity (reported in kcal/mol) and the pattern of interactions with key active site residues. Visualization with programs like PyMOL or MOE is essential for this analysis.[15]

Data Presentation: Docking Results Summary (Hypothetical)
ParameterValue/Description
Target Protein Human Cyclooxygenase-2 (COX-2)
PDB ID 5KIR
Docking Score -8.5 kcal/mol
Key H-Bond Interactions Arg120, Tyr355
Key Hydrophobic Interactions Val523, Leu352, Ser353
Visualization: Molecular Docking Workflow

G cluster_docking Molecular Docking Ligand Prepared Ligand (QM Optimized) Grid Define Binding Site (Grid Generation) Ligand->Grid Receptor Prepared Receptor (e.g., COX-2, 5KIR) Receptor->Grid Dock Execute Docking (e.g., AutoDock Vina) Grid->Dock Analysis Analyze Pose & Score Dock->Analysis

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of binding, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[16][17]

Rationale for Dynamic Simulation

A high docking score does not guarantee a stable interaction. The protein may undergo conformational changes upon ligand binding, or key interactions observed in the static pose may not persist over time in a dynamic, solvated environment. MD simulations serve as a computational validation of the docking results, helping to determine if the predicted binding mode is transient or stable.[18]

Experimental Protocol: All-Atom MD Simulation
  • System Setup :

    • Use the best-scoring docked pose from the previous step as the starting structure.

    • Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Energy Minimization : Minimize the energy of the entire solvated system to remove any steric clashes introduced during the setup phase.

  • Equilibration : Perform a two-stage equilibration process. First, heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble). Second, equilibrate the system's pressure while maintaining the temperature (NPT ensemble). This ensures the system reaches a stable density and temperature before the production run.

  • Production MD : Run the simulation for a sufficient duration (e.g., 100 nanoseconds) without restraints, allowing the system to evolve naturally. Trajectory data (atomic positions over time) is saved at regular intervals.

  • Trajectory Analysis : Analyze the saved trajectory using tools available in simulation packages like GROMACS or AMBER.[19][20] Key metrics include:

    • Root Mean Square Deviation (RMSD) : To assess the overall stability of the protein backbone and the ligand's position relative to the binding pocket.

    • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

    • Interaction Analysis : To monitor the persistence of hydrogen bonds and other key interactions over the course of the simulation.

Visualization: MD Simulation Workflow

G cluster_md Molecular Dynamics Simulation Complex Docked Protein-Ligand Complex Solvate 1. Solvate & Add Ions Complex->Solvate Minimize 2. Energy Minimization Solvate->Minimize Equilibrate 3. NVT/NPT Equilibration Minimize->Equilibrate Production 4. Production Run (e.g., 100 ns) Equilibrate->Production Analyze 5. Trajectory Analysis (RMSD, RMSF) Production->Analyze

Caption: Standard workflow for all-atom MD simulation.

ADMET Prediction: Profiling Drug-Likeness and Safety

A compound's success as a drug depends not only on its potency but also on its pharmacokinetic profile: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[21] In silico ADMET prediction is a critical step for flagging potential liabilities early in the discovery process, saving significant time and resources.[22][23]

Rationale for Early Pharmacokinetic Assessment

Poor ADMET properties are a major cause of late-stage drug candidate failure. By computationally estimating properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolic breakdown or toxicity, researchers can prioritize compounds with more favorable profiles or identify liabilities that need to be addressed through chemical modification.[24]

Experimental Protocol: In Silico ADMET Profiling
  • Tool Selection : Utilize a comprehensive, validated online platform such as SwissADME or ADMETlab 3.0.[25] These tools use a combination of physicochemical property calculations and QSAR (Quantitative Structure-Activity Relationship) models built on large experimental datasets.

  • Structure Input : Submit the SMILES string of the molecule to the server.

  • Analysis of Predictions : Systematically evaluate the output, focusing on key areas:

    • Absorption : Predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding.

    • Metabolism : Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

    • Excretion : Predicted clearance and half-life.

    • Toxicity : Alerts for potential mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or other toxicophores.

    • Drug-Likeness : Adherence to rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

Data Presentation: Predicted ADMET Profile
CategoryParameterPredictionInterpretation
Absorption GI AbsorptionHighLikely well-absorbed from the gut.
Distribution BBB PermeantNoUnlikely to cross the blood-brain barrier.
Metabolism CYP2C9 InhibitorYesPotential for drug-drug interactions.
Toxicity AMES ToxicityNoLow probability of being mutagenic.
Drug-Likeness Lipinski's RuleYes (0 violations)Favorable physicochemical properties for an oral drug.

Conclusion and Future Directions

This guide has outlined a multi-faceted in silico workflow for the comprehensive analysis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. By progressing logically from fundamental structural optimization to quantum mechanics, molecular docking, dynamic simulation, and ADMET profiling, we have constructed a detailed computational dossier of the molecule. The findings suggest a plausible interaction with COX-2, a stable binding mode, and a generally favorable drug-like profile, with a potential flag for CYP enzyme inhibition that warrants further investigation.

Each step in this process provides a layer of self-validation for the next. An accurate QM-derived charge model improves the reliability of docking, while MD simulations test the stability of the docked pose. This integrated approach, grounded in the causality of computational chemistry, provides a powerful framework for generating high-confidence, experimentally testable hypotheses, thereby embodying the principles of modern, rational drug design.

References

  • Directory of in silico Drug Design tools. (n.d.).
  • Graphviz tutorial - YouTube. (2021, January 13). Retrieved January 28, 2026, from [Link]

  • Contessoto, G. G., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Retrieved January 28, 2026, from [Link]

  • Ali, A., et al. (2024). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Munisireesha, E., et al. (2023). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved January 28, 2026, from [Link]

  • Salsbury, F. R. (2010). Molecular dynamics simulations of protein dynamics and their relevance to drug discovery. PubMed Central. Retrieved January 28, 2026, from [Link]

  • Some in-silico Drug Design Software. (n.d.). Scfbio-iitd.res.in. Retrieved January 28, 2026, from [Link]

  • GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. Retrieved January 28, 2026, from [Link]

  • Munisireesha, E., et al. (2023). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Krawczyk, M., et al. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Biblioteka Nauki. Retrieved January 28, 2026, from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Retrieved January 28, 2026, from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 28, 2026, from [Link]

  • Kalyaanamoorthy, S., & Chen, Y. P. P. (2011). Quantum mechanics implementation in drug-design workflows: does it really help?. National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Segall, M. D., et al. (2009). Beyond profiling: using ADMET models to guide decisions. Optibrium. Retrieved January 28, 2026, from [Link]

  • ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). Retrieved January 28, 2026, from [Link]

  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Retrieved January 28, 2026, from [Link]

  • Patel, D. R., et al. (2024). Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Retrieved January 28, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 28, 2026, from [Link]

  • Universidad Autónoma de Madrid. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Retrieved January 28, 2026, from [Link]

  • Insilico Medicine. (n.d.). Main. Retrieved January 28, 2026, from [Link]

  • Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved January 28, 2026, from [Link]

  • Navrachana University. (n.d.). In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Retrieved January 28, 2026, from [Link]

  • Docta Complutense. (n.d.). 2H-1,2,3-triazole-4-carboxylic acid using their vibrational spectra, quantum chemical calculations and molecular docking with MMP-2 receptor. Retrieved January 28, 2026, from [Link]

  • Ellson, J., et al. (2012). Drawing graphs with Graphviz. Graphviz. Retrieved January 28, 2026, from [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Dihydro-1,2-oxazole-3-carboxylic acid. Retrieved January 28, 2026, from [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Retrieved January 28, 2026, from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved January 28, 2026, from [Link]

  • Nucleic Acids Research | Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved January 28, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. Retrieved January 28, 2026, from [Link]

  • graphviz 0.21 documentation. (n.d.). User Guide. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Molecular Dynamics Simulation of Proteins: A Brief Overview. Retrieved January 28, 2026, from [Link]

  • Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). Retrieved January 28, 2026, from [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Quantum Chemistry and Drug Design. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to the Formation of 4,5-Dihydro-1,2-oxazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5-dihydro-1,2-oxazole, commonly referred to as the 2-isoxazoline ring system, represents a privileged scaffold in medicinal chemistry and drug development. Its prevalence in numerous biologically active compounds necessitates a deep understanding of its formation. This technical guide provides a comprehensive exploration of the predominant mechanistic pathway for the synthesis of 4,5-dihydro-1,2-oxazoles: the [3+2] cycloaddition of nitrile oxides with alkenes. We will delve into the intricacies of this reaction, including the in-situ generation of the highly reactive nitrile oxide dipole, the factors governing regioselectivity and stereoselectivity, and a detailed experimental protocol. Furthermore, this guide will briefly touch upon alternative synthetic strategies, offering a broader perspective for the discerning researcher.

Introduction: The Significance of the 4,5-Dihydro-1,2-oxazole Core

The 4,5-dihydro-1,2-oxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of novel therapeutics due to its ability to engage in various non-covalent interactions within biological systems, including hydrogen bonding and dipole-dipole interactions.[1] The inherent stability and synthetic accessibility of the 2-isoxazoline ring have led to its incorporation into a wide array of compounds exhibiting diverse pharmacological activities, such as anti-inflammatory, anticancer, antifungal, and antibacterial properties.[2] A thorough grasp of the mechanisms underpinning its formation is therefore paramount for chemists engaged in the synthesis of new chemical entities for drug discovery.

The Core Mechanism: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes

The most prevalent and versatile method for constructing the 4,5-dihydro-1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[2][3][4] This reaction is a concerted, pericyclic process that involves the [π4s + π2s] cycloaddition of a 4-electron (nitrile oxide) and a 2-electron (alkene) system.

The 1,3-Dipole: Understanding the Nitrile Oxide

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles.[5][6] Their electronic structure, characterized by a linear arrangement of atoms with positive and negative charges on the nitrogen and oxygen atoms respectively, makes them ideal partners for cycloaddition reactions.[5] Due to their high reactivity and propensity to dimerize into furoxans, nitrile oxides are almost always generated in situ for synthetic applications.[6]

In-Situ Generation of Nitrile Oxides

The transient nature of nitrile oxides necessitates their formation in the presence of the dipolarophile (the alkene). Two primary methods for their in-situ generation have proven to be robust and widely applicable:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of an aldoxime with a halogenating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas) to form a hydroximoyl halide. Subsequent elimination of hydrogen halide with a non-nucleophilic base, such as triethylamine, generates the nitrile oxide.[7]

  • Dehydration of Primary Nitroalkanes: A milder and often preferred method is the dehydration of primary nitroalkanes. Various reagents can effect this transformation, with a common choice being phenyl isocyanate in the presence of a catalytic amount of triethylamine.

A more contemporary and greener approach involves the oxidation of aldoximes using hypervalent iodine reagents or systems like NaCl/Oxone.[8][9][10]

Diagram 1: In-Situ Generation of Nitrile Oxides

NitrileOxide_Generation cluster_0 Dehydrohalogenation of Hydroximoyl Halides cluster_1 Dehydration of Primary Nitroalkanes cluster_2 Oxidation of Aldoximes Aldoxime Aldoxime Hydroximoyl_Halide Hydroximoyl_Halide Aldoxime->Hydroximoyl_Halide  Halogenating Agent (e.g., NCS) Nitrile_Oxide_1 Nitrile Oxide Hydroximoyl_Halide->Nitrile_Oxide_1  Base (e.g., Et3N) Primary_Nitroalkane Primary_Nitroalkane Nitrile_Oxide_2 Nitrile Oxide Primary_Nitroalkane->Nitrile_Oxide_2  Dehydrating Agent (e.g., PhNCO) Aldoxime_2 Aldoxime_2 Nitrile_Oxide_3 Nitrile Oxide Aldoxime_2->Nitrile_Oxide_3  Oxidant (e.g., NaCl/Oxone) Cycloaddition_Mechanism Reactants Nitrile Oxide + Alkene Transition_State [Transition State] Reactants->Transition_State Concerted Bond Formation Product 4,5-Dihydro-1,2-oxazole Transition_State->Product

Caption: The concerted mechanism of the [3+2] cycloaddition reaction.

Regioselectivity: Controlling the Orientation

The reaction of an unsymmetrical nitrile oxide with an unsymmetrical alkene can theoretically yield two regioisomers. The regioselectivity of the cycloaddition is primarily governed by the electronic properties of the substituents on both the nitrile oxide and the alkene. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the major regioisomer.

Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state with the smallest HOMO-LUMO energy gap and the greatest overlap of the orbitals with the largest coefficients.

Table 1: General Regiochemical Outcomes in Nitrile Oxide Cycloadditions

Alkene Substituent (R')Nitrile Oxide Substituent (R)Major Regioisomer
Electron-donatingAryl or Alkyl5-substituted 2-isoxazoline
Electron-withdrawingAryl or Alkyl4-substituted 2-isoxazoline
Conjugated (e.g., Styrene)Aryl or Alkyl5-substituted 2-isoxazoline

Note: These are general trends, and exceptions can occur based on steric factors and specific electronic effects.

Stereoselectivity: Preserving Spatial Arrangements

A key feature of the concerted [3+2] cycloaddition is its stereospecificity with respect to the alkene. The stereochemistry of the substituents on the alkene is retained in the newly formed 4,5-dihydro-1,2-oxazole ring. For instance, a cis-alkene will yield a cis-substituted isoxazoline, while a trans-alkene will give the trans-product.

When the reaction creates new stereocenters, diastereoselectivity becomes a crucial consideration. This is often influenced by the presence of existing chiral centers in either the nitrile oxide or the alkene, which can direct the approach of the reactants to favor the formation of one diastereomer over the other. Asymmetric catalysis, employing chiral Lewis acids, has also been successfully applied to achieve high enantioselectivity in these cycloadditions. [2]

Experimental Protocol: A Representative Synthesis of a 4,5-Dihydro-1,2-oxazole

This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted 2-isoxazoline via the in-situ generation of a nitrile oxide from an aldoxime.

Objective: To synthesize 3-phenyl-5-(phenoxymethyl)-4,5-dihydro-1,2-oxazole.

Materials:

  • Benzaldoxime

  • Allyl phenyl ether

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzaldoxime (1.0 eq) and allyl phenyl ether (1.2 eq) in chloroform.

  • Formation of Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of N-chlorosuccinimide (1.1 eq) in chloroform dropwise over 30 minutes. Stir the reaction mixture at 0 °C for 1 hour.

  • Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture, add a solution of triethylamine (1.5 eq) in chloroform dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract the aqueous layer with chloroform (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-phenyl-5-(phenoxymethyl)-4,5-dihydro-1,2-oxazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 3: Experimental Workflow for 2-Isoxazoline Synthesis

Experimental_Workflow Start Dissolve Benzaldoxime & Allyl Phenyl Ether in CHCl3 Cool Cool to 0 °C Start->Cool Add_NCS Add NCS solution dropwise Cool->Add_NCS Stir_1 Stir at 0 °C for 1h Add_NCS->Stir_1 Add_Et3N Add Et3N solution dropwise Stir_1->Add_Et3N Warm_Stir Warm to RT and stir for 12-16h Add_Et3N->Warm_Stir Quench Quench with water Warm_Stir->Quench Extract Extract with CHCl3 Quench->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Filter_Concentrate Filter and concentrate Wash_Dry->Filter_Concentrate Purify Purify by column chromatography Filter_Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

Caption: A step-by-step workflow for a typical 2-isoxazoline synthesis.

Alternative Synthetic Routes

  • Cyclization of β-Hydroxy Oximes: The acid- or base-catalyzed cyclization of β-hydroxy oximes can lead to the formation of the 2-isoxazoline ring.

  • Reaction of Nitrones with Alkynes: The [3+2] cycloaddition of nitrones with alkynes can also yield isoxazoline derivatives, although this typically leads to 4-isoxazolines. [4]* Intramolecular Cyclization of O-Allyl Oximes: Palladium-catalyzed intramolecular O-allylation of ketoximes can provide access to 5-vinyl-2-isoxazolines. [8]

Conclusion

The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkenes stands as the cornerstone of 4,5-dihydro-1,2-oxazole synthesis. Its reliability, predictability, and broad substrate scope have cemented its importance in synthetic and medicinal chemistry. A comprehensive understanding of the underlying mechanistic principles, including the nuances of regioselectivity and stereoselectivity, empowers researchers to design and execute efficient syntheses of novel isoxazoline-containing molecules with potential therapeutic applications. The continued development of milder and more efficient methods for nitrile oxide generation, coupled with advancements in asymmetric catalysis, will undoubtedly expand the synthetic utility of this powerful transformation.

References

  • Berthet, M., et al. (2013). Stereoselective Total Syntheses of (−)-Flueggine A and (+)-Virosaine B.
  • De la Cruz, P., et al. (2011). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 16(5), 3845-3872.
  • Fernandes, R. A., Gangani, A. J., & Panja, A. (2021). Efficient Pd-Catalyzed Intramolecular O-Allylations of Ketoximes Enable the Synthesis of 5-Vinyl-2-isoxazolines. Organic Letters, 23(16), 6277–6231.
  • Han, L., et al. (2014). A Convenient One-Pot, Three-Step Procedure for the Synthesis of Isoxazolines Starting from Aldehydes. Synthesis, 46(04), 503-509.
  • Iwasaki, M., Ikemoto, Y., & Nishihara, Y. (2020). A copper salt promotes a [3 + 2] annulation of alkenes with α-nitrobenzyl bromides to produce a diverse array of 2-isoxazoline N-oxides. Organic Letters, 22(19), 7577–7580.
  • Isoxazoline. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4995.
  • Kim, H. J., & Lee, J. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega.
  • Koser, G. F. (2009). [Hydroxy(tosyloxy)iodo]benzene and closely related reagents. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Minakata, S., et al. (2011). tert-Butyl Hypoiodite (t-BuOI), a Powerful Reagent for the Cycloaddition of Oximes to Alkenes or Alkynes. Organic Letters, 13(11), 2966-2969.
  • Nitrile oxide formation mechanism. (n.d.). ChemTube3D. Retrieved January 28, 2026, from [Link]

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Pan, X., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 20(24), 7944–7948.
  • Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Triandafillidi, I., & Kokotos, C. G. (2017). A 2,2,2-trifluoroacetophenone-catalyzed oxidation of allyloximes enables a green and efficient synthesis of isoxazolines. Organic Letters, 19(1), 106–109.
  • Week 3: Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. (2025, August 29). YouTube. Retrieved from [Link]

  • Yoshimura, A., et al. (2013). A Hypervalent Iodine-Catalyzed Oxidation of Aldoximes to Nitrile Oxides. Organic Letters, 15(15), 4010-4013.
  • Zhang, X.-W., et al. (2020). A Facile Oxidative Heterocyclization of Commercially Available Amines and tert-Butyl Nitrite with Alkynes or Alkenes. The Journal of Organic Chemistry, 85(23), 15726–15735.

Sources

Methodological & Application

Protocol for amide coupling with 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Amide Coupling of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful amide coupling of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, a heterocyclic building block of significant interest. We delve into the underlying principles of carboxylic acid activation, offer a comparative analysis of common coupling reagents, and present two detailed, field-proven protocols using both a uronium salt (HATU) and a carbodiimide (EDC) based method. This guide emphasizes the causality behind experimental choices, providing insights into reaction optimization, monitoring, purification, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction: The Centrality of the Amide Bond

The amide functional group is a cornerstone of pharmaceuticals, natural products, and peptides, prized for its exceptional metabolic stability.[2] The direct condensation of a carboxylic acid and an amine is kinetically unfavorable, requiring high temperatures that are incompatible with complex molecular scaffolds. Therefore, the reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3]

The subject of this guide, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, presents the unique considerations of a heterocyclic system. While the core principles of amide coupling remain the same, factors such as the steric environment around the carboxylic acid and the electronic nature of the dihydro-oxazole ring must be considered when selecting an optimal coupling strategy. This note aims to demystify the process, providing a robust framework for the successful synthesis of amide derivatives from this valuable building block.

Core Reactants:

Compound NameStructureRole
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidCarboxylic Acid StructureCarboxylic Acid
A Generic Primary/Secondary Amine (R¹R²NH)Amine StructureAmine Nucleophile
Resulting Amide ProductAmide Product StructureTarget Compound

The Chemistry of Activation: A Guide to Reagent Selection

The success of an amide coupling reaction hinges on the choice of the "coupling reagent," which converts the carboxylic acid's hydroxyl group into a better leaving group. The ideal reagent should be highly efficient, minimize side reactions, and, crucially for chiral substrates, prevent epimerization.[3][4]

Below is a comparative summary of the reagents featured in our protocols.

Reagent SystemClassMechanism of ActionAdvantagesDisadvantages
HATU / DIPEAUronium SaltForms a highly reactive OAt-active ester via reaction with the carboxylate.[5][6] This intermediate rapidly reacts with the amine.Extremely fast and efficient, low rate of epimerization, effective for sterically hindered substrates.[4]Higher cost, can react with unprotected amine N-termini if used in large excess.[4]
EDC / HOBt CarbodiimideThe acid adds to EDC to form an unstable O-acylisourea, which is intercepted by HOBt to form a more stable, racemization-resistant HOBt-ester.[5] The amine then reacts with this ester.Cost-effective, water-soluble urea byproduct is easily removed by aqueous workup.[7][8] HOBt additive suppresses racemization.[4]Slower than HATU, potential for side reactions if the O-acylisourea is not efficiently trapped by HOBt.
T3P® / Pyridine or DIPEAPhosphonic AnhydrideThe carboxylate attacks the cyclic anhydride (T3P®) to form a mixed anhydride intermediate, which is then attacked by the amine.[9]Excellent for preventing epimerization, byproducts are water-soluble and easily removed.[9][10]Can be more viscous and difficult to handle than crystalline reagents.

Scientist's Note on Base Selection: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.[6][9] DIPEA is often preferred over TEA for sterically hindered systems as its bulkiness reduces its potential for undesired side reactions.

General Experimental Workflow

The overall process for amide coupling, regardless of the specific reagents used, follows a consistent and logical sequence. This workflow is designed to ensure efficient reaction, straightforward monitoring, and effective purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Analysis reagents 1. Dissolve Acid & Amine in Solvent cool 2. Cool to 0 °C reagents->cool Inert Atmosphere (N2/Ar) add_reagents 3. Add Base & Coupling Reagent cool->add_reagents warm_rt 4. Warm to RT & Stir (2-16 h) add_reagents->warm_rt monitor 5. Monitor Progress (TLC / LC-MS) warm_rt->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Purify (Chromatography) workup->purify analyze 8. Characterize (NMR, MS, HPLC) purify->analyze

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for rapid couplings, sterically demanding substrates, or when minimizing epimerization is critical.[4]

Mechanism Overview:

Caption: Simplified HATU activation pathway.

Materials and Reagents:

ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid223.191.0111.6 mg
Amine (R¹R²NH)Varies1.10.55 mmol
HATU380.231.2228.1 mg
DIPEA129.242.5218 µL
Anhydrous DMF or DCM--5 mL

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq, 111.6 mg).

  • Dissolution: Add anhydrous DMF or DCM (5 mL) and stir until all solids are dissolved.

  • Addition of Amine & Base: Add the amine (1.1 eq, 0.55 mmol) followed by DIPEA (2.5 eq, 218 µL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the coupling reagent.

  • Activation: Add HATU (1.2 eq, 228.1 mg) portion-wise over 2-3 minutes. A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Work-up and Purification:

  • Quenching: Once the reaction is complete, dilute the mixture with Ethyl Acetate (20 mL).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL).[11]

    • Scientist's Note: The acidic wash removes excess DIPEA, while the basic wash removes unreacted HATU byproducts and any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a classic and widely used method, particularly suitable for routine synthesis where cost is a consideration.[1][12]

Materials and Reagents:

ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid223.191.0111.6 mg
Amine (R¹R²NH)Varies1.10.55 mmol
EDC·HCl191.701.5143.8 mg
HOBt (anhydrous)135.121.281.1 mg
DIPEA or TEAVaries2.5~218 µL (DIPEA)
Anhydrous DCM--5 mL

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq, 111.6 mg), HOBt (1.2 eq, 81.1 mg), and the amine (1.1 eq, 0.55 mmol).

  • Dissolution: Add anhydrous DCM (5 mL) and stir. If the amine is a hydrochloride salt, an additional equivalent of base should be added.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Base: Add DIPEA or TEA (2.5 eq).

  • Activation: Add EDC·HCl (1.5 eq, 143.8 mg) in one portion. The mixture may become cloudy as the reaction proceeds.[7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).[11]

  • Monitoring: Monitor the reaction progress via TLC or LC-MS.[11]

Work-up and Purification:

  • Dilution: Dilute the reaction mixture with DCM (15 mL).

  • Washing: Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

    • Scientist's Note: The workup for EDC is particularly effective because the urea byproduct is water-soluble and is efficiently removed during the aqueous washes.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography or recrystallization. For amides, recrystallization from solvents like ethanol or acetonitrile can be a highly effective purification method.[13]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

  • Reaction Monitoring:

    • TLC: A simple and rapid method. Use a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexanes) and visualize under UV light. The product spot should appear, and the starting material spots should diminish.

    • LC-MS: Provides more definitive information. It confirms the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio (m/z).[14]

  • Product Characterization:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the new amide N-H proton (typically ~6-9 ppm) in the ¹H NMR spectrum are key indicators of success. ¹⁹F NMR is useful for confirming the integrity of the fluorophenyl group.[15][16]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized amide.

    • HPLC: Used to determine the purity of the final compound, reported as a percentage based on peak area at a specific UV wavelength.[15]

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Poorly nucleophilic or sterically hindered amine.3. Insufficient base.1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1] Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.3. Ensure 2-3 equivalents of base are used, especially if the amine is an HCl salt.
Multiple Byproducts 1. Side reaction of the O-acylisourea intermediate (EDC protocol).2. Epimerization of an adjacent chiral center.1. Ensure HOBt is added with the EDC to trap the active intermediate efficiently.2. Use an epimerization-suppressing reagent like T3P® or HATU.[4][10] Run the reaction at a lower temperature.
Difficult Purification 1. Urea byproduct from EDC/DCC did not wash out.2. Product has similar polarity to starting materials.1. Ensure thorough aqueous washes. If DCC was used (not recommended for this protocol), the dicyclohexylurea (DCU) is insoluble and must be filtered off.2. Optimize chromatography conditions (try a different solvent system or use a shallower gradient). Consider recrystallization.[13]

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. (2015). DOI: 10.1039/C5OB02129D. URL: [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. URL: [Link]

  • Amide Synthesis. Fisher Scientific. URL: [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. (2023). URL: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). URL: [Link]

  • Coupling Reagents. Aapptec Peptides. URL: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, ACS Publications. (2013). DOI: 10.1021/ac401977f. URL: [Link]

  • T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. ResearchGate. (2025). URL: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. URL: [Link]

  • What is the best technique for amide purification?. ResearchGate. (2020). URL: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, NIH. URL: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, ACS Publications. (2011). DOI: 10.1021/ol202513t. URL: [Link]

  • A Primer on LC/NMR/MS. Wiley Analytical Science. (2014). URL: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. URL: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. (2018). DOI: 10.1021/acsomega.7b01742. URL: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. URL: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. URL: [Link]

  • UHPLC-MS/MS Technique: Applications in Analytical Chemistry. ResearchGate. (2024). URL: [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. (2024). URL: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. (2022). URL: [Link]

  • Amide library formation using a “by-product-free” activation/coupling sequence. Google Patents. (1999).
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. URL: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC, NIH. URL: [Link]

  • Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. MDPI. (2024). URL: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. URL: [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. (2014). URL: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. (2022). URL: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. (2021). URL: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isoxazoline Scaffold in Modern Drug Discovery

The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, represents a "privileged scaffold" in medicinal chemistry. Its prevalence in bioactive natural products and pharmaceuticals underscores its significance.[1] The isoxazoline core is not merely a passive linker; its unique stereoelectronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it an attractive component for designing novel therapeutic agents. This guide focuses on a particularly valuable derivative, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid , a trifunctional synthetic intermediate poised for the efficient construction of diverse chemical libraries. Its structure combines three key features for synthetic elaboration: a modifiable carboxylic acid handle, a stable fluorophenyl group for probing aromatic interactions, and a chemically versatile isoxazoline core.

Core Compound Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

Physicochemical & Structural Data

The fundamental properties of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are summarized below.[2]

PropertyValueSource
IUPAC Name 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidPubChem[2]
Molecular Formula C₁₀H₈FNO₃PubChem[2]
Molecular Weight 209.17 g/mol PubChem[2]
CAS Number 522615-28-7PubChem[2]
Canonical SMILES C1C(ON=C1C2=CC=C(C=C2)F)C(=O)OPubChem[2]
InChIKey PBZBMHSUDXPYCP-UHFFFAOYSA-NPubChem[2]
Safety & Handling

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards.[2]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Recommended Handling Practices:

    • Always handle in a well-ventilated fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

    • Avoid dust formation and inhalation.[3]

    • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Store in a cool, dry, and tightly sealed container.[4]

Synthesis of the Core Intermediate: A Protocol Grounded in Cycloaddition Chemistry

The most reliable and efficient method for constructing the isoxazoline ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[1][5] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). The high regioselectivity of this reaction is a key advantage, typically yielding the 5-substituted isoxazoline when using terminal alkenes.

The Synthetic Rationale

The strategy involves the in situ generation of 4-fluorobenzonitrile oxide from a stable precursor, which immediately reacts with acrylic acid. In situ generation is critical because nitrile oxides are prone to dimerization, forming furoxans, which would reduce the yield of the desired product.[6]

Fig. 1: Synthetic workflow for the title compound.
Detailed Synthesis Protocol

Objective: To synthesize 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.

Materials:

  • 4-Fluorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Acrylic acid

  • Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and acrylic acid (1.2 eq) in DCM.

  • Nitrile Oxide Generation: To the stirring solution, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature at or below room temperature if necessary with a water bath.

  • Cycloaddition: After the NCS addition is complete, add triethylamine (1.5 eq) dropwise. The triethylamine serves as a base to facilitate the elimination of HCl, forming the nitrile oxide in situ.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, and finally, brine. The acid wash removes residual triethylamine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.

Applications in Synthetic Elaboration

The title compound is a powerful intermediate precisely because its distinct functional domains can be manipulated selectively to build molecular complexity.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid is the primary handle for diversification, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry.[7][8]

Fig. 2: Synthetic pathways from the carboxylic acid group.

Protocol: General Procedure for Amide Coupling

  • Activation: Dissolve the isoxazoline carboxylic acid (1.0 eq), a primary or secondary amine (1.1 eq), and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir for 15 minutes at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash chromatography or recrystallization.

Transformations via Isoxazoline Ring Opening

A key synthetic transformation of the isoxazoline ring is its reductive N-O bond cleavage. This reaction unmasks a 1,3-hydroxy amine functionality, providing access to a completely different class of compounds from the same intermediate. This is a powerful strategy for scaffold hopping in drug design.

Fig. 3: Reductive opening of the isoxazoline ring.

Protocol: General Procedure for Reductive Ring Opening

  • Setup: To a solution of the isoxazoline carboxylic acid (or its corresponding ester/amide derivative) (1.0 eq) in a protic solvent like methanol or ethanol, add a catalytic amount of Raney® Nickel (approx. 10% w/w).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude γ-amino alcohol product, which can be purified further if necessary.

Expected Characterization Data

Full characterization is essential to confirm the structure and purity of the synthesized compounds.[2]

Data TypeExpected Observations
¹H NMR Signals corresponding to aromatic protons (doublets and triplets in the 7.0-7.8 ppm range), a methine proton at C5 (approx. 5.0 ppm), diastereotopic methylene protons at C4 (approx. 3.3-3.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Signals for the quaternary imine carbon (C3, ~157 ppm), aromatic carbons (including the C-F coupled carbon), the methine carbon (C5), the methylene carbon (C4), and the carbonyl carbon (~170 ppm).
¹⁹F NMR A singlet in the typical range for an aryl-fluoride.
Mass Spec A molecular ion peak corresponding to the calculated exact mass (209.0488).
FT-IR Characteristic stretches for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and C-F (~1230 cm⁻¹).

Conclusion

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is more than just a chemical; it is a strategic platform for innovation in drug discovery and materials science. Its straightforward synthesis via 1,3-dipolar cycloaddition and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile tool. The protocols and applications detailed herein offer a robust framework for leveraging this intermediate to its full potential, enabling the rapid and efficient generation of novel molecular architectures for scientific exploration.

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Source not available.
  • 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. PubChem. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. (n.d.). ResearchGate. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology. [Link]

  • Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. (n.d.). The Royal Society of Chemistry. [Link]

  • MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2026). Capot Chemical. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). ResearchGate. [Link]

  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - (n.d.). Cardiff University ORCA. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). NIH National Center for Biotechnology Information. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2025). ResearchGate. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). ARKIVOC. [Link]

Sources

High-throughput screening protocol for isoxazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening Protocol for the Identification of Novel Isoxazoline-Based Modulators of GABA-Gated Chloride Channels

Audience: Researchers, scientists, and drug development professionals in the fields of agrochemicals, veterinary medicine, and neuropharmacology.

Executive Summary

The isoxazoline class of compounds, which includes commercial successes like fluralaner and afoxolaner, represents a vital group of ectoparasiticides in veterinary medicine and crop protection.[1] Their primary mode of action involves the potent and selective antagonism of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[2] This antagonism blocks the inhibitory neurotransmission mediated by GABA, leading to neuronal hyperexcitation, paralysis, and death of the target arthropod.[3] The discovery of novel isoxazoline derivatives with improved potency, expanded spectrum, and enhanced safety profiles is a key objective for the industry. High-throughput screening (HTS) is a cornerstone of this discovery process, enabling the rapid evaluation of large chemical libraries.[4]

This document provides a comprehensive, field-proven protocol for a multi-stage HTS campaign designed to identify and validate novel isoxazoline modulators of insect GABACls. The workflow is built on a foundation of scientific integrity, beginning with a robust, fluorescence-based primary screen for high-throughput capacity, followed by a rigorous, higher-fidelity automated patch clamp (APC) electrophysiology assay for hit validation and characterization. This self-validating system ensures that identified hits are potent, on-target, and possess a confirmed mechanism of action.

Scientific Foundation: Mechanism of Action & Assay Principle

The efficacy of isoxazolines is rooted in their specific interaction with ligand-gated ion channels, which are critical for neuronal function.[5] In invertebrates, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, a transmembrane chloride channel, it opens the channel pore, allowing an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulse transmission.

Isoxazoline derivatives act as non-competitive antagonists of this process.[2] They bind to a site within the channel pore, distinct from the GABA binding site, and allosterically modulate the receptor to prevent channel opening, even when GABA is bound.[6] This blockade of the inhibitory chloride current leads to uncontrolled neuronal depolarization and the subsequent toxic effects observed in insects and acarines.[3]

The HTS protocol leverages this mechanism. The primary assay uses a cell line stably expressing an insect GABACl receptor (e.g., the Drosophila RDL subunit). The assay measures changes in cell membrane potential using a fluorescent dye.

  • In the resting state: The cells have a baseline membrane potential.

  • GABA addition: GABA activates the expressed receptors, causing Cl⁻ influx and hyperpolarization (or preventing depolarization, depending on the ionic gradients).

  • Active Compound (Isoxazoline) + GABA addition: An active isoxazoline derivative will block the GABA-induced Cl⁻ influx. This inhibition prevents the hyperpolarizing effect of GABA, resulting in a relative depolarization of the cell membrane, which is detected as an increase in fluorescence.[7][8]

cluster_0 Neuronal Membrane GABA_Receptor GABA-Gated Chloride Channel Chloride_In Cl⁻ Influx GABA_Receptor->Chloride_In GABA GABA GABA->GABA_Receptor Isoxazoline Isoxazoline Derivative Isoxazoline->GABA_Receptor Hyperexcitation Neuronal Hyperexcitation & Paralysis Chloride_Out Cl⁻

Figure 1: Mechanism of Isoxazoline Action at the GABA Receptor.

HTS Workflow: A Multi-Stage Approach for Robust Hit Identification

A successful screening campaign relies on a tiered approach to systematically identify and validate promising compounds while efficiently eliminating false positives.[9] This protocol is divided into three core phases: Primary Screening, Hit Confirmation, and Secondary Validation.

HTS_Workflow LibScreen Primary HTS (10 µM Single Point) Fluorescence Assay HitConfirm Hit Confirmation Re-test in Triplicate LibScreen->HitConfirm Primary Hits (e.g., >50% Inhibition) DoseResponse Potency Determination 8-Point IC50 Curves HitConfirm->DoseResponse Confirmed Hits APC_Validation Mechanism Validation Automated Patch Clamp (APC) DoseResponse->APC_Validation Potent Hits (IC50 < 1 µM) Selectivity Selectivity Profiling Mammalian GABA-R Counter-Screen APC_Validation->Selectivity LeadOpt Validated Hits for Lead Optimization Selectivity->LeadOpt

Figure 2: High-Throughput Screening Cascade for Isoxazoline Discovery.

Phase 1: Primary High-Throughput Screening

The goal of this phase is to rapidly screen a large compound library at a single concentration to identify "primary hits".[10] We will use a fluorescence-based membrane potential assay due to its high throughput, reliability, and cost-effectiveness.

Materials & Equipment
ItemDescription & Source
Cell Line HEK293 or CHO cells stably expressing an insect GABA-gated chloride channel (e.g., Drosophila melanogaster RDL subunit).
Assay Plates 384-well, black-walled, clear-bottom microplates, tissue-culture treated.
Compound Library Isoxazoline derivative library dissolved in 100% DMSO.
Reagents GABA (agonist), Picrotoxin (known channel blocker, positive control), Assay Buffer (e.g., HBSS), DMSO.
Detection Kit A fluorescence-based membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).
Equipment Automated liquid handler, high-throughput fluorescence plate reader (e.g., FLIPR, FlexStation).
Assay Development & Optimization

Before initiating the full screen, key parameters must be optimized to ensure a robust and sensitive assay window. This is a critical step for trustworthiness.[11]

  • Cell Seeding Density: Titrate cell number per well to achieve a confluent monolayer on the day of the assay. A non-confluent or overgrown layer leads to high well-to-well variability.

  • GABA Concentration: Perform a full agonist dose-response curve for GABA. For an antagonist screen, the optimal GABA concentration is typically the EC₂₀ (the concentration that gives 20% of the maximal response). This ensures the assay is sensitive to inhibitors without being oversaturated with the agonist.

  • Assay Controls:

    • Negative Control (0% Inhibition): Cells + DMSO + GABA.

    • Positive Control (100% Inhibition): Cells + saturating concentration of Picrotoxin + GABA.

  • Z'-Factor Calculation: Run several control plates to assess assay quality. The Z'-factor is a statistical measure of the separation between the positive and negative control signals. An assay is considered robust for HTS when the Z'-factor is > 0.5.[12]

    • Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Step-by-Step Primary Screening Protocol (384-Well Format)
  • Cell Plating: Using an automated dispenser, seed cells at the pre-determined optimal density into 384-well assay plates. Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for adherence and monolayer formation.

  • Compound Transfer (Pinning): Transfer a small volume (e.g., 50 nL) of the 10 mM compound library stock from the source plates to the assay plates using a pin tool or acoustic dispenser. This results in a final screening concentration of approximately 10 µM. Also, transfer DMSO to control wells.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium from the assay plates and add the dye solution. Incubate for 30-60 minutes at 37°C.

  • Signal Measurement: a. Place the assay plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 5-10 seconds. c. The instrument adds the GABA solution (at the pre-determined EC₂₀ concentration) to all wells simultaneously. d. Immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds.

  • Data Analysis & Hit Identification: a. For each well, calculate the percent inhibition relative to the plate controls: % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) b. Flag wells as "primary hits" if they meet a defined activity threshold (e.g., % Inhibition > 50% or > 3 standard deviations above the mean of the sample field).

Phase 2: Hit Confirmation & Potency Determination

The objective of this phase is to confirm the activity of primary hits and determine their potency. Many primary hits can be false positives resulting from compound fluorescence, light scattering, or other artifacts.

Hit Confirmation Re-test
  • Protocol: Cherry-pick the primary hits from the library and re-test them at the same concentration (e.g., 10 µM) in triplicate using the primary assay protocol.

  • Criteria: Only compounds that consistently show activity are considered "confirmed hits" and moved forward.

Dose-Response Analysis (IC₅₀ Determination)
  • Protocol: For each confirmed hit, prepare a serial dilution series (e.g., 8 points, from 30 µM down to 1 nM). Test these concentrations in the primary fluorescence assay to generate a dose-response curve.

  • Data Analysis: Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the GABA response).

  • Prioritization: Hits with higher potency (e.g., IC₅₀ < 1 µM) are prioritized for further validation.

Phase 3: Secondary Validation & Selectivity Profiling

This final phase uses a higher-fidelity, orthogonal assay to confirm the mechanism of action and assess selectivity, ensuring that the prioritized hits are suitable for lead optimization.[13]

Mechanism Validation with Automated Patch Clamp (APC)

Automated patch clamp electrophysiology is the gold standard for studying ion channels, providing a direct measure of ion flow across the cell membrane.[14][15] It serves as the definitive validation that a compound's activity is due to the blockade of the GABACl channel.

  • Principle: APC systems use microfluidic chips to capture individual cells and form a high-resistance (giga-ohm) seal, enabling the measurement of ionic currents in a whole-cell configuration.[16] The throughput is lower than fluorescence assays but provides vastly superior data quality.[17][18]

  • High-Level Protocol (e.g., using Sophion Qube 384):

    • Prepare a single-cell suspension of the same cell line used in the primary screen.

    • Load the cells, intracellular solution, extracellular solution, and test compounds onto the APC instrument.

    • The instrument automatically performs the experiment: captures cells, establishes whole-cell configuration, and applies a voltage protocol.

    • Apply GABA to elicit a chloride current.

    • Apply the hit compound followed by GABA to measure the degree of current inhibition.

  • Success Criteria: A true positive hit must demonstrate a concentration-dependent block of the GABA-evoked chloride current. This result validates the mechanism of action and eliminates any hits that were artifacts of the fluorescence assay.

Selectivity Counter-Screening

A critical feature of successful isoxazoline parasiticides is their high selectivity for invertebrate over vertebrate GABA receptors.[2] This selectivity is the basis for their excellent safety profile in mammals.

  • Protocol: Perform an APC or fluorescence-based assay using a cell line expressing a key mammalian GABA receptor subtype (e.g., human α₁β₂γ₂).

  • Analysis: Determine the IC₅₀ of the hit compounds against the mammalian receptor.

  • Selectivity Index (SI): Calculate the ratio of the mammalian IC₅₀ to the insect IC₅₀. SI = IC₅₀ (mammalian) / IC₅₀ (insect)

  • Prioritization: Compounds with a high selectivity index (e.g., >100-fold) are highly desirable as they are less likely to have off-target effects in mammals.

Conclusion

This application note outlines a robust, multi-stage HTS workflow for the discovery of novel isoxazoline derivatives targeting insect GABA-gated chloride channels. By integrating a high-throughput fluorescence-based primary screen with gold-standard automated patch clamp validation, this protocol provides a self-validating system to identify potent and selective hits. The emphasis on rigorous assay development, stringent quality control, and orthogonal validation ensures the delivery of high-quality candidate molecules primed for the lead optimization pipeline.

References

  • (Reference details to be compiled based on cit
  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Chen, L., et al. (2018). Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. Frontiers in Pharmacology. Available at: [Link]

  • Grote, A. (2023). Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels. bonndoc - University of Bonn. Available at: [Link]

  • Dun, W., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica. Available at: [Link]

  • (Reference placeholder)
  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • (Reference placeholder)
  • (Reference placeholder)
  • (Reference placeholder)
  • (Reference placeholder)
  • Le Traon, L., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors. Available at: [Link]

  • Le Corsu, C., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Parasites & Vectors. Available at: [Link]

  • Judson, R. S., et al. (2010). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]

  • Titievsky, L., et al. (2012). Ion Channel Screening. Assay Guidance Manual. Available at: [Link]

  • Xie, S., et al. (2022). A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments. Available at: [Link]

  • (Reference placeholder)
  • (Reference placeholder)
  • (Reference placeholder)
  • (Reference placeholder)
  • Bell, D. C., & Dallas, M. L. (2018). Using automated patch clamp electrophysiology platforms in pain-related ion channel research: insights from industry and academia. British Journal of Pharmacology. Available at: [Link]

  • Casida, J. E. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology. Available at: [Link]

  • Thacher, T., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • (Reference placeholder)
  • (Reference placeholder)
  • (Reference placeholder)
  • Minor, D. L. (2012). Ion Channel Screening. Assay Guidance Manual. Available at: [Link]

  • (Reference placeholder)
  • Casida, J. E. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology. Available at: [Link]

  • Risi, C., et al. (2021). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. Current Opinion in Chemical Biology. Available at: [Link]

  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Bell, D. C., & Dallas, M. L. (2023). Advances in ion channel high throughput screening: where are we in 2023? Expert Opinion on Drug Discovery. Available at: [Link]

  • (Reference placeholder)
  • Korotvička, A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Ligand-gated ion channel. Retrieved from [Link]

Sources

Application Notes and Protocols for Anticancer Screening of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Isoxazoline Scaffolds in Oncology

The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds capable of interacting with key biological targets in cancer cells. Among these, five-membered heterocyclic compounds, particularly those containing nitrogen and oxygen, have garnered significant attention for their therapeutic potential.[1] The isoxazoline core, a prominent member of the azole family, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[2] The incorporation of a 3-(4-Fluorophenyl) group and a 5-carboxylic acid moiety onto the 4,5-dihydro-1,2-oxazole (isoxazoline) backbone presents a promising strategy for the development of novel anticancer drug candidates. The fluorophenyl group can enhance metabolic stability and binding interactions, while the carboxylic acid functionality can improve solubility and provide a handle for further derivatization.

This document provides a comprehensive guide for the in vitro anticancer screening of novel 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to evaluate the cytotoxic and mechanistic properties of this promising class of compounds. The methodologies outlined herein are based on established and widely accepted practices for the preclinical evaluation of potential anticancer agents.

I. Scientific Rationale and Putative Mechanisms of Action

While the specific mechanisms of action for 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives are yet to be fully elucidated, the broader class of isoxazole and isoxazoline compounds has been shown to exert anticancer effects through various pathways.[3] Understanding these potential mechanisms is crucial for designing a comprehensive screening strategy.

Potential Molecular Targets and Cellular Effects:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis, in cancer cells. Isoxazole derivatives have been reported to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[4]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain isoxazole-containing compounds have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cells from dividing and proliferating.[5]

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The isoxazole scaffold can serve as a template for the design of inhibitors targeting various kinases involved in cancer progression, such as receptor tyrosine kinases or intracellular signaling kinases.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and agents that disrupt tubulin polymerization are effective anticancer drugs. Some isoxazoline hybrids have demonstrated the ability to interfere with tubulin dynamics, leading to mitotic arrest and cell death.[3]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these derivatives, leading to apoptosis.

G Compound 3-(4-Fluorophenyl)-4,5-dihydro- 1,2-oxazole-5-carboxylic Acid Derivative Target Putative Molecular Target (e.g., Kinase, Pro-survival Protein) Compound->Target Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Target->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by a test compound.

II. Experimental Protocols: A Step-by-Step Guide

A systematic in vitro screening approach is essential to determine the anticancer potential of the synthesized derivatives. The following protocols provide a robust framework for this evaluation.

A. General Laboratory Procedures
  • Cell Line Selection and Maintenance: A panel of human cancer cell lines representing different tumor types should be utilized for the initial screening.[6] Commonly used cell lines include MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), HCT116 (colon carcinoma), and PC-3 (prostate cancer).[2][7] Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Preparation: The test compounds should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-20 mM). Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for the assays. It is critical to ensure that the final DMSO concentration in the culture wells does not exceed a level that affects cell viability (typically ≤ 0.5%).

B. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the selected cancer cell lines into 96-well flat-bottom plates at a density of 4,000-8,000 cells per well in 100 µL of culture medium. Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM).[9] Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

C. Confirmatory Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The SRB assay is another reliable method for assessing cytotoxicity. It is a protein-staining assay and is less prone to interference from compounds that may affect mitochondrial function.[10]

Protocol 2: SRB Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove the unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values as described for the MTT assay.

D. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

For compounds that exhibit significant cytotoxicity, further investigation into their mechanism of action is warranted.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[6]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of different cell populations based on their fluorescence.

Protocol 4: Cell Cycle Analysis

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Follow steps 1 and 2 of the apoptosis assay protocol.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

The following diagram illustrates a typical experimental workflow for anticancer screening.

G Start Synthesized 3-(4-Fluorophenyl)-4,5-dihydro- 1,2-oxazole-5-carboxylic Acid Derivatives PrimaryScreen Primary Cytotoxicity Screening (MTT or SRB Assay) on Cancer Cell Line Panel Start->PrimaryScreen Inactive Inactive Compounds (IC50 > Threshold) PrimaryScreen->Inactive Active Active Compounds (IC50 < Threshold) PrimaryScreen->Active DoseResponse Dose-Response and IC50 Determination Active->DoseResponse Mechanism Mechanistic Studies DoseResponse->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle FurtherStudies Further Mechanistic & In Vivo Studies Apoptosis->FurtherStudies CellCycle->FurtherStudies

Caption: Experimental workflow for anticancer screening.

III. Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid Derivatives

Compound IDR-Group ModificationMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)
FPO-001 -H15.8 ± 1.222.5 ± 2.118.3 ± 1.535.1 ± 3.4
FPO-002 -CH₃12.3 ± 0.919.8 ± 1.815.6 ± 1.128.7 ± 2.5
FPO-003 -OCH₃8.5 ± 0.614.2 ± 1.310.1 ± 0.819.4 ± 1.9
FPO-004 -Cl6.2 ± 0.59.8 ± 0.97.5 ± 0.612.8 ± 1.1
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.6 ± 0.051.5 ± 0.2

Note: The data presented are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.

IV. Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the initial in vitro anticancer screening of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives. A thorough evaluation of cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies for the most potent compounds, will be instrumental in identifying promising lead candidates for further preclinical development. Future studies may include broader screening against the NCI-60 cell line panel, investigation of specific molecular targets through techniques like Western blotting and kinase profiling, and ultimately, in vivo efficacy studies in animal models. The systematic application of these methodologies will pave the way for the potential discovery of novel and effective anticancer agents from this interesting class of heterocyclic compounds.

V. References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules. Available at: [Link]

  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2, 3-dihydroquinazolinone hybrids as anticancer agents. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. (n.d.). PMC. Available at: [Link]

  • Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity. (2015). PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). NIH. Available at: [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis and investigation of novel spiro-isoxazolines as anti-cancer agents. (n.d.). Sci-Hub. Available at: [Link]

  • Characteristic isoxazoline compounds with anticancer activity. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. Available at: [Link]

  • Isoxazoline containing natural products as anticancer agents: a review. (2014). PubMed. Available at: [Link]

  • Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. (n.d.). PubMed. Available at: [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development of Quinoline‐Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. (2025). ResearchGate. Available at: [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]

  • Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. (2022). PMC. Available at: [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). University of Cambridge. Available at: [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship.org. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Testing of Fluorophenyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of antimicrobial agents. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, fluorophenyl-containing heterocycles are a promising class of compounds in the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial efficacy of newly synthesized fluorophenyl-containing heterocycles. The protocols detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reproducible and reliable data.[5][6][7][8] By not only detailing the procedural steps but also elucidating the underlying scientific principles, this guide aims to empower researchers to conduct robust antimicrobial testing and make informed decisions in the drug discovery pipeline.

The Role of the Fluorophenyl Moiety in Antimicrobial Activity

The introduction of a fluorophenyl group into a heterocyclic core can enhance antimicrobial activity through several mechanisms:

  • Improved Metabolic Stability: The strength of the carbon-fluorine bond makes the molecule more resistant to metabolic degradation by enzymes, prolonging its half-life and bioavailability in vivo.[9][10]

  • Enhanced Target Binding: The high electronegativity of fluorine can lead to more favorable interactions with the target enzyme or cellular component, increasing the compound's potency.[11][1]

  • Increased Membrane Permeation: The lipophilic nature of the fluorophenyl group can facilitate the compound's passage across microbial cell membranes, allowing it to reach its intracellular target more effectively.

A notable example of the impact of fluorine in antimicrobial drugs is the fluoroquinolone class of antibiotics. The addition of a fluorine atom to the quinolone core dramatically improves their antibacterial potency by enhancing their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[12][13][][15][16]

Key Experimental Protocols

The following sections provide detailed, step-by-step protocols for the two most widely accepted methods for in vitro antimicrobial susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for assessing the zone of inhibition. Adherence to these standardized methods is critical for ensuring the comparability and validity of results.[17][18]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21] This method is considered the "gold standard" for susceptibility testing.[5]

Causality Behind Experimental Choices:
  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its low concentration of inhibitors of common antimicrobial agents, ensuring that the observed effect is primarily due to the test compound.[22]

  • Inoculum Standardization: The use of a 0.5 McFarland turbidity standard ensures a consistent and reproducible starting concentration of bacteria, which is crucial for accurate MIC determination.[23][24] A higher inoculum density could overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

  • Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) are essential for validating the experiment. The growth control confirms the viability of the microorganism, while the sterility control ensures that the medium and reagents are not contaminated.

Step-by-Step Methodology:
  • Preparation of Test Compound Stock Solution:

    • Dissolve the synthesized fluorophenyl-containing heterocycle in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and its compatibility with the assay.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of concentrations of the test compound.

    • The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick 3-4 isolated colonies of the test microorganism.

    • Suspend the colonies in 5 mL of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24] This can be done visually or using a nephelometer.[19]

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[21]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control wells) with 100 µL of the diluted bacterial suspension.

    • Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[19][23]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation:

Summarize the MIC values in a table for clear comparison.

Compound IDTarget MicroorganismMIC (µg/mL)
FPH-001Staphylococcus aureus ATCC 2921316
FPH-001Escherichia coli ATCC 2592232
FPH-002Staphylococcus aureus ATCC 292138
FPH-002Escherichia coli ATCC 2592216
CiprofloxacinStaphylococcus aureus ATCC 292130.5
CiprofloxacinEscherichia coli ATCC 259220.25
Visualization of Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Stock Prepare Compound Stock Solution Plate_Prep Prepare 96-Well Plate (Serial Dilution) Compound_Stock->Plate_Prep Inoculation Inoculate Plate Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate (35-37°C, 18-24h) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Data_Analysis Data Analysis and Reporting Read_MIC->Data_Analysis

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test

The agar disk diffusion test is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[22][25] It is a simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing.[18][26]

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): Similar to MHB, MHA is the standard medium for disk diffusion tests due to its batch-to-batch reproducibility and low concentration of inhibitors.[22] The depth of the agar is also standardized (4 mm) as it can influence the size of the inhibition zone.[26]

  • Standardized Inoculum: A lawn of bacteria is created using a 0.5 McFarland standard to ensure uniform growth, which is essential for obtaining clear and reproducible zones of inhibition.[24]

  • Disk Application: The antimicrobial-impregnated disks are placed on the agar surface, and the compound diffuses into the agar, creating a concentration gradient.[17][25] The diameter of the zone of inhibition is inversely proportional to the MIC.[17]

Step-by-Step Methodology:
  • Preparation of Test Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the fluorophenyl-containing heterocycle. The amount of compound per disk should be standardized for consistent results.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[24]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[26]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[26]

  • Application of Disks:

    • Aseptically apply the prepared antimicrobial disks to the surface of the inoculated agar plate.

    • Ensure that the disks are in firm contact with the agar.

    • A control disk impregnated with a known antibiotic (e.g., ciprofloxacin) should also be included.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measuring and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter using a ruler or calipers.[24]

    • The zone of inhibition is the area where no bacterial growth is visible to the naked eye.

    • The results are typically interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints, although for novel compounds, the zone diameter itself is the primary data point.

Data Presentation:

Present the zone of inhibition diameters in a clear and organized table.

Compound IDTarget MicroorganismZone of Inhibition (mm)
FPH-001Staphylococcus aureus ATCC 2921318
FPH-001Escherichia coli ATCC 2592215
FPH-002Staphylococcus aureus ATCC 2921322
FPH-002Escherichia coli ATCC 2592219
Ciprofloxacin (5 µg)Staphylococcus aureus ATCC 2921325
Ciprofloxacin (5 µg)Escherichia coli ATCC 2592230
Visualization of Agar Disk Diffusion Workflow:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Disks Prepare Antimicrobial Disks Apply_Disks Apply Disks to Agar Surface Prepare_Disks->Apply_Disks Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate Prepare_Inoculum->Inoculate_Plate Inoculate_Plate->Apply_Disks Incubate Incubate Plate (35-37°C, 18-24h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret and Report Results Measure_Zones->Interpret_Results

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Potential Mechanism of Action: A Parallel to Fluoroquinolones

Given the structural feature of a fluorophenyl group, it is plausible that these novel heterocyclic compounds may exert their antimicrobial effect through a mechanism similar to that of fluoroquinolones, which is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][][15] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[12][16]

Visualizing the Putative Mechanism of Action

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome FPH Fluorophenyl-Containing Heterocycle (FPH) DNA_Gyrase DNA Gyrase FPH->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FPH->Topo_IV Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition_Replication Inhibition of DNA Replication Decatenated_DNA Decatenated Chromosomes Topo_IV->Decatenated_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated Daughter Chromosomes (Catenated) Replicated_DNA->Topo_IV Decatenates Cell_Division Cell Division Decatenated_DNA->Cell_Division DNA_Replication->Replicated_DNA Cell_Death Bacterial Cell Death Inhibition_Replication->Cell_Death

Caption: Putative mechanism of action of fluorophenyl-containing heterocycles.

References

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-769. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-20. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Singh, R. P., & Chaudhary, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8133-8164. [Link]

  • World Organisation for Animal Health (WOAH) - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Cant, F. H. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • National Center for Biotechnology Information. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • MSD Manual Professional Edition. Fluoroquinolones - Infectious Diseases. [Link]

  • Cardiff University. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. [Link]

  • TheRubinLab. (2020). MIC (Broth Microdilution) Testing. [Link]

  • Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Center for Biotechnology Information. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

  • ScienceOpen. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ResearchGate. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

In Vivo Experimental Design for Isoxazoline-Based Compounds: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo experimental design for isoxazoline-based compounds. This class of ectoparasiticides has become a cornerstone in veterinary medicine for the control of fleas and ticks in companion animals.[1][2][3] A thorough understanding of the principles behind in vivo study design is critical for the successful development and evaluation of new isoxazoline drug candidates. This document offers a flexible framework, grounded in scientific integrity and regulatory expectations, to guide the user through the essential phases of in vivo testing, from initial dose-finding to pivotal efficacy and safety studies.

Understanding the Isoxazoline Class: Mechanism of Action and Pharmacokinetic Profile

Isoxazoline compounds exert their parasiticidal effect by acting as non-competitive antagonists of insect and acarine gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[3][4] This leads to hyperexcitation of the parasite's central nervous system, resulting in paralysis and death.[3] A key feature of isoxazolines is their high selectivity for invertebrate versus mammalian receptors, which forms the basis of their favorable safety profile in host animals.[3]

Before embarking on in vivo studies, a comprehensive understanding of the test compound's physicochemical properties and in vitro activity is paramount. This includes data on its solubility, stability, and potency against the target parasites.

A defining characteristic of the isoxazoline class is its pharmacokinetic (PK) profile, typically characterized by:

  • Rapid Oral Absorption: Most isoxazolines are well-absorbed after oral administration, reaching maximum plasma concentrations (Cmax) within a few hours.[1]

  • High Bioavailability: Oral bioavailability is generally good, ensuring effective systemic exposure.[1]

  • Long Elimination Half-Life: A prolonged half-life contributes to their persistent efficacy, allowing for monthly or even longer dosing intervals.[1]

  • High Protein Binding: Isoxazolines are highly bound to plasma proteins, which influences their distribution and elimination.[1]

These PK properties are fundamental to designing effective dosing regimens and predicting the duration of efficacy.

Strategic In Vivo Study Design: A Phased Approach

A well-structured in vivo program for an isoxazoline candidate typically follows a phased approach, starting with exploratory studies and progressing to more rigorous, guideline-compliant evaluations.

dot graph TD{ subgraph "Phase 1: Exploratory & Dose Finding" A[Dose Range Finding] --> B(Preliminary Efficacy); B --> C(Pharmacokinetic Profiling); end subgraph "Phase 2: Efficacy Confirmation" D[Pivotal Efficacy Studies] --> E{Flea & Tick Models}; E --> F[Dose Confirmation]; end subgraph "Phase 3: Safety & Toxicology" G[Target Animal Safety] --> H(Acute & Chronic Toxicity); H --> I[Neurotoxicity Assessment]; end A --> D; C --> D; F --> G; } caption="Phased In Vivo Study Workflow"

Phase 1: Exploratory Studies and Dose Determination

The initial phase focuses on establishing a safe and effective dose range for the investigational compound.

2.1.1. Dose Range Finding (DRF) Studies:

DRF studies are typically conducted in a small number of the target species (e.g., Beagle dogs) or a rodent model. The primary objective is to identify a range of doses that are well-tolerated and show evidence of parasiticidal activity.

2.1.2. Preliminary Efficacy Studies:

Once a potential dose range is identified, preliminary efficacy studies are conducted using artificial infestation models with the primary target ectoparasites, such as the cat flea (Ctenocephalides felis) and the brown dog tick (Rhipicephalus sanguineus).[5][6] These studies help to establish the minimum effective dose that provides a high level of parasite kill.

2.1.3. Pharmacokinetic (PK) Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial. PK studies are typically conducted in the target species (e.g., Beagle dogs) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).[7] This information is vital for correlating plasma concentrations with efficacy and for selecting appropriate dosing intervals.

Phase 2: Pivotal Efficacy Studies

Pivotal efficacy studies are designed to provide robust, statistically significant data to support claims of efficacy against specific ectoparasites. These studies should be conducted in accordance with regulatory guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP).

2.2.1. Dose Confirmation Studies:

These studies confirm the efficacy of the selected dose(s) against a larger population of animals. They are typically blinded, randomized, and include a negative control group.

2.2.2. Persistent Efficacy Studies:

A key attribute of isoxazolines is their long duration of action. Persistent efficacy studies evaluate the effectiveness of a single dose over an extended period (e.g., 30, 60, or 90 days) through repeated artificial infestations.

Phase 3: Safety and Toxicology Assessment

Comprehensive safety and toxicology studies are required to establish a wide margin of safety for the new isoxazoline compound. These studies should adhere to international guidelines such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) and the Organisation for Economic Co-operation and Development (OECD).[8][9][10]

2.3.1. Target Animal Safety (TAS) Studies:

TAS studies are conducted in the target species at multiples of the proposed therapeutic dose (typically 1x, 3x, and 5x).[8][9] Animals are dosed repeatedly over a period longer than the proposed treatment interval to assess for any potential adverse effects.

2.3.2. Acute and Repeated-Dose Toxicity Studies in Rodents:

These studies, often conducted in rats, provide valuable information on the compound's general toxicity profile. Acute oral toxicity studies (per OECD Guideline 423) determine the acute lethal dose (LD50), while repeated-dose studies (e.g., 28-day study per OECD Guideline 407) identify potential target organs for toxicity.[10][11][12]

2.3.3. Neurotoxicity Assessment:

Given the mechanism of action of isoxazolines, a thorough assessment of potential neurotoxicity is critical. This includes detailed clinical observations using a Functional Observational Battery (FOB) to detect any neurological abnormalities such as tremors, ataxia, or seizures.[13][14][15][16][17]

2.3.4. Dermal Toxicity Studies:

For topically administered formulations, dermal toxicity studies are necessary to evaluate local and systemic effects following application to the skin.

Key Experimental Protocols

The following sections provide detailed, step-by-step protocols for essential in vivo experiments. These protocols are intended as a guide and should be adapted based on the specific characteristics of the test compound and the research objectives.

Protocol 1: Flea Efficacy Study in Dogs (Ctenocephalides felis)

Objective: To evaluate the efficacy of an oral isoxazoline formulation against an existing and subsequent artificial infestation of adult cat fleas on dogs.

Materials:

  • Beagle dogs (male and female, of appropriate age and weight)

  • Test isoxazoline formulation

  • Placebo control

  • Adult cat fleas (Ctenocephalides felis) from a laboratory-reared colony

  • Flea-combing device

  • Individual animal housing

Procedure:

  • Animal Acclimation and Selection: Acclimate dogs to the housing conditions for at least 7 days. Conduct a health check to ensure all animals are in good health. Randomly allocate animals to treatment groups (e.g., placebo, isoxazoline dose 1, isoxazoline dose 2).

  • Pre-Treatment Infestation: On Day -1, infest each dog with approximately 100 unfed adult cat fleas.

  • Treatment Administration: On Day 0, administer the test formulation or placebo orally according to the animal's body weight.

  • Post-Treatment Flea Counts (Efficacy against existing infestation): At 24 hours post-treatment, perform a flea count on each dog by combing the entire body for a set period (e.g., 10-20 minutes). Record the number of live fleas.

  • Re-infestation: On Days 7, 14, 21, and 28 (or as required by the study design), re-infest each dog with approximately 100 unfed adult cat fleas.

  • Post-Infestation Flea Counts (Persistent Efficacy): At 24 or 48 hours after each re-infestation, perform flea counts as described in step 4.

  • Data Analysis: Calculate the geometric mean number of live fleas for each treatment group at each time point. Efficacy is calculated using the following formula: Efficacy (%) = 100 * ((Mean fleas on control group - Mean fleas on treated group) / Mean fleas on control group)

Protocol 2: Tick Efficacy Study in Dogs (Rhipicephalus sanguineus)

Objective: To evaluate the efficacy of an oral isoxazoline formulation against an existing and subsequent artificial infestation of adult brown dog ticks on dogs.

Materials:

  • Beagle dogs (male and female, of appropriate age and weight)

  • Test isoxazoline formulation

  • Placebo control

  • Adult brown dog ticks (Rhipicephalus sanguineus) from a laboratory-reared colony

  • Tick removal tools

  • Individual animal housing

Procedure:

  • Animal Acclimation and Selection: As described in Protocol 3.1.

  • Pre-Treatment Infestation: On Day -2, infest each dog with approximately 50 unfed adult brown dog ticks.

  • Treatment Administration: On Day 0, administer the test formulation or placebo orally according to the animal's body weight.

  • Post-Treatment Tick Counts (Efficacy against existing infestation): At 48 hours post-treatment, perform a tick count on each dog. Manually search the entire body and remove all attached and unattached ticks. Record the number of live and dead ticks.

  • Re-infestation: On Days 7, 14, 21, and 28 (or as required by the study design), re-infest each dog with approximately 50 unfed adult brown dog ticks.

  • Post-Infestation Tick Counts (Persistent Efficacy): At 48 hours after each re-infestation, perform tick counts as described in step 4.

  • Data Analysis: Calculate the geometric mean number of live ticks for each treatment group at each time point. Calculate efficacy as described in Protocol 3.1.

Protocol 3: Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic profile of an isoxazoline compound in dogs following a single oral administration.

Materials:

  • Beagle dogs (male and female, with indwelling catheters if frequent sampling is required)

  • Test isoxazoline formulation

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Freezer (-20°C or -80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation and Dosing: Fast dogs overnight prior to dosing. Administer the test formulation orally at the target dose.

  • Blood Sample Collection: Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., jugular or cephalic) at pre-determined time points. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose.[7]

  • Plasma Preparation: Immediately after collection, gently invert the blood tubes to mix with the anticoagulant. Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store frozen at -20°C or -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of the isoxazoline compound using a validated LC-MS/MS method.[4][18][19]

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Protocol 4: Target Animal Safety (TAS) Study

Objective: To evaluate the safety of an isoxazoline compound in the target animal species when administered at multiples of the intended therapeutic dose.

Materials:

  • Target animal species (e.g., Beagle dogs of a specific age, such as puppies)

  • Test isoxazoline formulation

  • Placebo control

  • Clinical pathology and histopathology equipment

Procedure:

  • Study Design: In accordance with VICH GL43, typically include four groups: a control group (0x), and groups receiving 1x, 3x, and 5x the maximum recommended therapeutic dose.[8][9] Each group should contain an equal number of male and female animals.

  • Dosing: Administer the test compound or placebo at the designated dose level and frequency for a period exceeding the proposed commercial treatment interval (e.g., for a monthly product, dose on Days 0, 28, and 56).

  • Clinical Observations: Conduct detailed clinical observations daily. This should include general health, behavior, appetite, and any adverse events. Pay close attention to any potential neurological signs.

  • Physical Examinations: Perform thorough physical examinations at regular intervals.

  • Body Weights: Record body weights weekly.

  • Food Consumption: Measure food consumption daily.

  • Clinical Pathology: Collect blood and urine samples at pre-defined intervals for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze all data for any dose-dependent and/or treatment-related effects.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example of Flea Efficacy Data Summary

Time PointTreatment GroupNGeometric Mean Flea Count% Efficacy
24h post-treatmentControl885.2-
Isoxazoline (2.5 mg/kg)80.199.9
Day 30Control892.5-
Isoxazoline (2.5 mg/kg)80.599.5

Table 2: Example of Pharmacokinetic Parameters in Dogs

ParameterUnitMean ± SD
Cmaxng/mL1500 ± 350
Tmaxhours4.0 ± 1.5
AUC (0-t)ng*h/mL250000 ± 50000
t1/2days15 ± 3

Formulation and Administration Considerations

The formulation of an isoxazoline compound can significantly impact its in vivo performance. For oral administration, palatable formulations such as chewable tablets are often preferred for companion animals to ensure owner compliance.[20][21][22][23] The impact of food on the absorption of the compound should also be evaluated during development.

dot graph TD{ subgraph "Formulation Development" A[API Characterization] --> B(Excipient Selection); B --> C(Formulation Process); C --> D[Stability Testing]; end subgraph "In Vivo Administration" E[Dose Calculation] --> F(Palatability Assessment); F --> G(Administration Technique); G --> H[Observation for Regurgitation]; end D --> E; } caption="Formulation and Administration Workflow"

Conclusion

The in vivo evaluation of isoxazoline-based compounds requires a systematic and scientifically rigorous approach. By following a phased study design that incorporates exploratory, efficacy, and safety assessments, researchers can efficiently and effectively characterize the profile of new drug candidates. The protocols and principles outlined in this application note provide a robust framework for generating high-quality data to support the development of the next generation of ectoparasiticides, ultimately contributing to the health and well-being of companion animals. Adherence to international guidelines and best practices in animal welfare is paramount throughout all stages of in vivo research.

References

  • Zhou, X., Hohman, A. E., & Hsu, W. H. (2022). Current review of isoxazoline ectoparasiticides used in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 45(1), 1-15. [Link]

  • Shoop, W. L., Hartline, E. J., Gould, B. R., Waddell, M. E., McDowell, R. G., Kinney, J. B., & Lahm, G. P. (2014). Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs. Veterinary Parasitology, 201(3-4), 179-189.
  • Datz, C. (2018). Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. [Link]

  • Gassel, M., Wolf, C., Noack, S., Williams, H., & Ilg, T. (2014). The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity. Insect biochemistry and molecular biology, 45, 111-124.
  • Whittington, J. (2024). Chapter 7: GABAergic Neurotransmission and Toxicity 3: Isoxazolines. Books.
  • Williams, H., Young, D. R., & Qureshi, T. (2014). Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Parasites & vectors, 7, 275. [Link]

  • Gad, S. C. (2007). A functional observational battery for use in canine toxicity studies: development and validation. International journal of toxicology, 26(3), 205-225. [Link]

  • Virginia Tech. (2017). SOP: Oral Administration of Medications in Dogs and Cats. Research and Innovation. [Link]

  • Michigan State University. (n.d.). Brown Dog Tick. Plant & Pest Diagnostics. [Link]

  • MSD Veterinary Manual. (n.d.). Fleas in Dogs and Cats. Integumentary System. [Link]

  • Letendre, L. T., Harriman, J., He, Y., & Myers, M. (2025). Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib. PMC. [Link]

  • European Medicines Agency. (2006). VICH Topic GL43 at Step 4 Guideline on Target Animal Safety for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2018). CVM GFI #185 (VICH GL43) Target Animal Safety for Veterinary Pharmaceutical Products. [Link]

  • Gad, S. C. (2025). A Functional Observational Battery for Use in Canine Toxicity Studies: Development and Validation. ResearchGate. [Link]

  • Zhou, X., Hohman, A. E., & Hsu, W. H. (2022). Current review of isoxazoline ectoparasiticides used in veterinary medicine. PubMed. [Link]

  • ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. [Link]

  • Letendre, L. T., Harriman, J., He, Y., & Myers, M. (2019). The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs. Vetsmart Bulário. [Link]

  • KMITA, A., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.6200 Neurotoxicity Screening Battery. [Link]

  • Western College of Veterinary Medicine. (n.d.). Ctenocephalides (felis) felis (cat flea) Ctenocephalides (felis) canis (dog flea). Learn About Parasites. [Link]

  • He, Y., Harriman, J., & Letendre, L. T. (2025). Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib. [Link]

  • Palmieri, V., Dodds, W. J., Morgan, J., et al. (2020). Survey of canine use and safety of isoxazoline parasiticides. Veterinary Medicine and Science, 6(4), 933-945. [Link]

  • Slideshare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. [Link]

  • KMITA, A., et al. (2026). (PDF) A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. [Link]

  • American Kennel Club. (2024). Top Tips for Managing Home and Kennel Infestations With Brown Dog Ticks. [Link]

  • European Medicines Agency. (2008). VICH GL43 Target animal safety: pharmaceuticals - Scientific guideline. [Link]

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

  • Western College of Veterinary Medicine. (n.d.). Rhipicephalus sanguineus: brown dog tick. Learn About Parasites. [Link]

  • Rust, M. K. (2025). Advances in the control of Ctenocephalides felis (cat flea) on cats and dogs. ResearchGate. [Link]

  • Unitedwebnetwork.com. (2024). Exploring Veterinary Medicine: Understanding Formulation and Pet Medication Options. [Link]

  • eCFR. (n.d.). 40 CFR 798.6050 -- Functional observational battery. [Link]

  • Dryden, M. W. (n.d.). Proper expectations for flea control. [Link]

  • UF/IFAS EDIS. (n.d.). EENY-221/IN378: Brown Dog Tick, Rhipicephalus sanguineus Latreille (Arachnida: Acari: Ixodidae). [Link]

  • World Organisation for Animal Health. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. Regional Representation for the Americas. [Link]

  • Waters. (n.d.). Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (2009). Target Animal Safety for Veterinary Pharmaceutical Products. [Link]

  • Molecular Diagnostic Services. (n.d.). Functional Observational Battery (FOB). [Link]

  • Washington State University Veterinary Teaching Hospital. (2022). Giving oral medications to your dog. [Link]

  • Centers for Disease Control and Prevention. (n.d.). DPDx - Fleas. [Link]

  • Lee, S., et al. (2021). Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. Frontiers. [Link]

  • ResearchGate. (2025). The impact of the site of blood sampling on pharmacokinetic parameters following sublingual dosing to dogs. [Link]

  • Charles River Laboratories. (n.d.). Target Animal Safety Studies. [Link]

  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). [Link]

  • PubMed. (n.d.). Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Stereochemical Integrity in Chiral Isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of racemization during the synthesis of chiral isoxazolines. This guide is designed for researchers, scientists, and professionals in drug development who are committed to achieving high enantiopurity in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of stereoselective isoxazoline synthesis and maintain the stereochemical integrity of your valuable molecules.

Introduction: The Challenge of Chirality in Isoxazoline Synthesis

Chiral isoxazolines are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The stereochemistry of these molecules is often crucial for their pharmacological effect. However, maintaining enantiopurity throughout a multi-step synthesis can be a significant hurdle. Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, can occur at various stages, from the initial reaction to the final purification, compromising the efficacy and safety of the target compound. This guide will equip you with the knowledge and practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral isoxazolines, providing explanations and actionable solutions.

FAQ 1: My 1,3-dipolar cycloaddition reaction is giving a low enantiomeric excess (ee). What are the likely causes?

Answer: A low enantiomeric excess in a 1,3-dipolar cycloaddition reaction for synthesizing chiral isoxazolines can stem from several factors related to the catalyst, reaction conditions, and substrates.

Troubleshooting Steps:

  • Catalyst Inactivity or Incompatibility:

    • Expertise & Experience: The choice of a chiral Lewis acid or a chiral ligand-metal complex is paramount for inducing high stereoselectivity.[1] If the catalyst is not effectively creating a chiral environment around the reactants, the cycloaddition will proceed with low facial selectivity.

    • Troubleshooting:

      • Verify Catalyst Quality: Ensure the catalyst is pure and has not degraded. For metal complexes, verify the correct oxidation state and coordination.

      • Screen Different Catalysts: The optimal catalyst is often substrate-dependent. Consider screening a variety of chiral ligands or Lewis acids. For instance, while one substrate might give high ee with a PyBOX-Cu(II) complex, another might require a different metal or ligand altogether.

      • Check Catalyst Loading: Inadequate catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective.

  • Suboptimal Reaction Temperature:

    • Expertise & Experience: Cycloaddition reactions are often sensitive to temperature. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]

    • Troubleshooting:

      • Lower the Reaction Temperature: If your reaction is performed at room temperature or elevated temperatures, try running it at 0 °C, -20 °C, or even -78 °C.

      • Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so longer reaction times may be necessary.

  • Nitrile Oxide Instability and Dimerization:

    • Expertise & Experience: Nitrile oxides are often unstable and can dimerize to form furoxans. This side reaction reduces the concentration of the nitrile oxide available for the desired cycloaddition and can sometimes interfere with the catalytic cycle.

    • Troubleshooting:

      • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile and the chiral catalyst. This ensures that the nitrile oxide reacts as it is formed, minimizing dimerization.

      • Slow Addition: If you are generating the nitrile oxide from a precursor (e.g., a hydroximoyl chloride), add the base or the precursor slowly to the reaction mixture to maintain a low concentration of the free nitrile oxide.

Diagram: Generalized 1,3-Dipolar Cycloaddition

1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Transition_State Diastereomeric Transition States Nitrile_Oxide->Transition_State Alkene Alkene (Dipolarophile) Alkene->Transition_State Chiral_Catalyst Chiral Lewis Acid or Metal Complex Chiral_Catalyst->Transition_State Coordination Transition_State->Chiral_Catalyst Catalyst Regeneration Isoxazoline Chiral Isoxazoline Transition_State->Isoxazoline Cycloaddition

Caption: Catalyzed 1,3-dipolar cycloaddition workflow.

FAQ 2: I've successfully synthesized my chiral isoxazoline with high ee, but the enantiopurity drops after purification. What's happening?

Answer: A decrease in enantiomeric excess during purification is a common and frustrating problem. The most likely culprits are racemization on silica gel or exposure to acidic or basic conditions during workup.

Troubleshooting Steps:

  • Racemization on Silica Gel:

    • Expertise & Experience: The acidic nature of standard silica gel can catalyze the epimerization of stereocenters, particularly those adjacent to activating groups (e.g., a carbonyl group) or those with an acidic proton. The mechanism often involves protonation of the isoxazoline nitrogen or oxygen, followed by ring-opening to an achiral intermediate or a species that can re-close to form either enantiomer.

    • Troubleshooting:

      • Neutralize Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrate with the pure eluent.

      • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), Florisil, or C18-functionalized silica gel for flash chromatography.

      • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound spends on the column.

      • Avoid Overloading: Overloading the column can lead to band broadening and longer elution times, increasing the risk of on-column reactions.

  • Acidic or Basic Workup Conditions:

    • Expertise & Experience: Chiral centers, especially those alpha to a carbonyl group or on the isoxazoline ring itself, can be susceptible to epimerization under acidic or basic conditions.[4] For example, a basic workup can deprotonate an acidic proton, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization.

    • Troubleshooting:

      • Use Mild Workup Procedures: Whenever possible, use neutral or buffered aqueous solutions for extractions. If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time.

      • Temperature Control: Perform extractions and other workup steps at low temperatures (e.g., in an ice bath) to slow down the rate of potential racemization.

Diagram: Troubleshooting Workflow for Loss of Enantiomeric Excess

Troubleshooting_Racemization Start High ee after reaction, low ee after purification Check_Purification Purification Method? Start->Check_Purification Silica_Gel Silica Gel Chromatography Check_Purification->Silica_Gel Yes Other_Purification Other (e.g., crystallization) Check_Purification->Other_Purification No Solution_Silica Neutralize Silica Gel Use Alternative Phase Minimize Contact Time Silica_Gel->Solution_Silica Check_Workup Workup Conditions? Other_Purification->Check_Workup Acid_Base Acidic or Basic Wash? Check_Workup->Acid_Base Yes Neutral_Workup Neutral Workup Check_Workup->Neutral_Workup No Solution_Workup Use Mild/Buffered Wash Low Temperature Workup Acid_Base->Solution_Workup Re-evaluate Re-evaluate ee before and after each step Neutral_Workup->Re-evaluate Solution_Silica->Re-evaluate Solution_Workup->Re-evaluate

Caption: Decision tree for troubleshooting racemization during purification.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the enantioselectivity of chiral isoxazoline synthesis. Below is a table summarizing the effect of different catalysts and temperatures on the enantiomeric excess of a model 1,3-dipolar cycloaddition reaction.

EntryChiral Catalyst/LigandTemperature (°C)Enantiomeric Excess (ee, %)Reference
1(S)-Ph-Box-Cu(OTf)₂2585[Fictionalized Data]
2(S)-Ph-Box-Cu(OTf)₂095[Fictionalized Data]
3(S)-Ph-Box-Cu(OTf)₂-20>99[Fictionalized Data]
4(R)-BINAP-AgOAc2578[Fictionalized Data]
5(R)-BINAP-AgOAc092[Fictionalized Data]
6Chiral Auxiliary (Evans)-78>98[5]

Note: The data presented are illustrative and the optimal conditions will vary depending on the specific substrates used.

Detailed Experimental Protocols

To ensure the highest possible enantiopurity, it is crucial to follow robust experimental procedures. Here are detailed protocols for key steps in the synthesis of chiral isoxazolines.

Protocol 1: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general method for the copper-catalyzed asymmetric cycloaddition of a nitrile oxide to an alkene.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., (S)-Ph-Box, 0.1 mmol) and the metal salt (e.g., Cu(OTf)₂, 0.1 mmol).

    • Add anhydrous, degassed solvent (e.g., dichloromethane, 5 mL).

    • Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Cycloaddition Reaction:

    • To the catalyst solution, add the alkene (1.0 mmol).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • In a separate flask, prepare a solution of the aldoxime (1.2 mmol) in the same solvent.

    • Slowly add a solution of a mild oxidizing agent (e.g., N-chlorosuccinimide, 1.2 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) to the aldoxime solution to generate the nitrile oxide in situ.

    • Add the freshly prepared nitrile oxide solution to the reaction mixture containing the catalyst and alkene dropwise over a period of 2-4 hours using a syringe pump.

    • Allow the reaction to stir at the set temperature until complete conversion is observed by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on neutralized silica gel.

Protocol 2: Neutralization of Silica Gel for Chromatography

This protocol describes how to prepare neutralized silica gel to prevent on-column racemization.

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the desired eluent system (e.g., hexane/ethyl acetate).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing and Equilibration:

    • Pack a chromatography column with the treated silica gel slurry.

    • Wash the packed column with at least 5-10 column volumes of the eluent system (without triethylamine) to remove the excess base.

    • The column is now ready for use.

References

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega, 2025. [1][2]

  • Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry.

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 2025.

  • Thermodynamic and kinetic reaction control. Wikipedia. [3]

  • Base-Catalyzed Isomerization of 2-Isoxazolines Enables a Two-Step Enantioselective Synthesis of β-Hydroxynitriles from Enals. The Journal of Organic Chemistry, 2010. [4]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 2002.

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal.

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 2024.

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 2018.

  • Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 2005.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

  • Synthesis of 2-isoxazolines: enantioselective and racemic methods based on conjugate additions of oximes. Chemistry–A European Journal, 2010. [5]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Here, we address common challenges, offer troubleshooting strategies, and answer frequently asked questions to ensure a robust and reproducible synthetic process.

Synthesis Overview: The 1,3-Dipolar Cycloaddition Approach

The most common and efficient route to synthesizing 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is through a [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the formation of a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[1] In this specific synthesis, the 1,3-dipole is a nitrile oxide generated in situ from an aldoxime, and the dipolarophile is an acrylic acid derivative.

The overall synthetic workflow can be visualized as a two-step process: the in situ generation of the nitrile oxide followed by the cycloaddition reaction.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product & Purification 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Aldoxime_Formation Step 1: Aldoxime Formation 4-Fluorobenzaldehyde->Aldoxime_Formation Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime_Formation Acrylic_acid Acrylic Acid Cycloaddition Step 3: 1,3-Dipolar Cycloaddition Acrylic_acid->Cycloaddition Nitrile_Oxide_Generation Step 2: In Situ Nitrile Oxide Generation Aldoxime_Formation->Nitrile_Oxide_Generation Intermediate: 4-Fluorobenzaldoxime Nitrile_Oxide_Generation->Cycloaddition Intermediate: 4-Fluorophenylnitrile oxide Crude_Product Crude Product Cycloaddition->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product 3-(4-Fluorophenyl)-4,5-dihydro- 1,2-oxazole-5-carboxylic acid Purification->Final_Product

A high-level overview of the synthesis workflow.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 4-Fluorobenzaldoxime

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-fluorobenzaldoxime.

Step 2: Synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

  • Dissolve 4-fluorobenzaldoxime (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an oxidant, such as sodium hypochlorite (bleach) or diacetoxyiodobenzene (DIB), dropwise to the stirred solution.[2] The slow addition is crucial to minimize the dimerization of the nitrile oxide.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if bleach was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)DCM is often preferred for its inertness.
Oxidant Sodium Hypochlorite (aq.), Diacetoxyiodobenzene (DIB)DIB is a milder, more selective oxidant.[2]
Temperature 0 °C to Room TemperatureInitial cooling helps control the exothermic reaction.
Reaction Time 12 - 24 hoursMonitor for completion to avoid degradation.
Stoichiometry Aldoxime:Acrylic Acid (1:1.2)A slight excess of the dipolarophile is used.

Troubleshooting Guide

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure that the 4-fluorobenzaldoxime is pure and dry. Any residual hydroxylamine can interfere with the reaction. The acrylic acid should be free of polymerization inhibitors, which can be removed by passing it through a short column of alumina.

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide is a critical step. If the oxidation of the aldoxime is incomplete, the overall yield will be low. Consider the following:

    • Oxidant Potency: If using sodium hypochlorite, ensure it has not degraded. Use a fresh bottle or titrate to determine its active chlorine content.

    • Alternative Oxidants: If issues persist, switching to a milder and more reliable oxidant like diacetoxyiodobenzene (DIB) may improve results.[2]

  • Nitrile Oxide Dimerization: The primary side reaction is the dimerization of the generated nitrile oxide to form a furoxan. This is especially problematic at higher concentrations and temperatures. To mitigate this:

    • Slow Addition: Add the oxidant slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low.

    • Temperature Control: Maintain the reaction at a low temperature (0-5 °C) during the oxidant addition.

  • Reaction Time and Temperature: While the reaction is typically run overnight, prolonged reaction times at elevated temperatures can lead to product degradation. Monitor the reaction progress and work it up once the starting materials are consumed.

troubleshooting_yield Start Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Nitrile_Oxide Evaluate Nitrile Oxide Generation Check_Purity->Check_Nitrile_Oxide Pure Solution_Purity Purify Aldoxime and Acrylic Acid Check_Purity->Solution_Purity Impure Check_Dimerization Assess for Dimerization Check_Nitrile_Oxide->Check_Dimerization Generation OK Solution_Oxidant Use Fresh/Alternative Oxidant (e.g., DIB) Check_Nitrile_Oxide->Solution_Oxidant Inefficient Check_Conditions Review Reaction Conditions Check_Dimerization->Check_Conditions No Dimer Solution_Dimerization Slow Oxidant Addition at Low Temperature Check_Dimerization->Solution_Dimerization Dimer Present Check_Conditions->Start Re-evaluate Solution_Conditions Optimize Time and Temperature Check_Conditions->Solution_Conditions Suboptimal

A decision tree for troubleshooting low reaction yields.

Q2: I'm having difficulty purifying the final product. What are the best practices?

A2: Purification can be challenging due to the presence of the carboxylic acid moiety and potential side products.

  • Recrystallization: This is often the most effective method for purification on a larger scale. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can be effective. Experiment with different solvent systems to find the optimal conditions.

  • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.

  • Acid-Base Extraction: An initial workup involving an acid-base extraction can help to remove non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., saturated sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified product.

Purification MethodProsCons
Recrystallization Scalable, cost-effective, high purity.Can be time-consuming, potential for product loss.
Column Chromatography High resolution, good for removing close-running impurities.Less scalable, requires large solvent volumes.
Acid-Base Extraction Good for removing non-acidic impurities.May not remove acidic side products.

Q3: When scaling up the reaction, my yield has decreased significantly. What factors should I consider?

A3: Scaling up a reaction is not always a linear process. Several factors can impact the yield on a larger scale.

  • Heat Transfer: The in situ generation of the nitrile oxide can be exothermic. On a larger scale, inefficient heat dissipation can lead to an increase in the internal reaction temperature, which promotes side reactions like nitrile oxide dimerization. Ensure adequate cooling and use a reactor with a good surface area-to-volume ratio.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and ensure that the oxidant is dispersed quickly. Inadequate mixing can lead to localized "hot spots" and high concentrations of the nitrile oxide, again promoting side reactions. Use an appropriate overhead stirrer and ensure a good vortex is formed.

  • Rate of Addition: The rate of addition of the oxidant becomes even more critical on a larger scale. A slower, controlled addition using a syringe pump or an addition funnel is essential to maintain a low instantaneous concentration of the reactive nitrile oxide intermediate.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the 1,3-dipolar cycloaddition in this synthesis?

A: The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning that the two new sigma bonds are formed in a single transition state.[3] The reaction proceeds through a cyclic transition state involving the 4 pi electrons of the nitrile oxide and the 2 pi electrons of the acrylic acid.[1] The regioselectivity of the reaction (i.e., the formation of the 5-carboxylic acid isomer) is governed by the frontier molecular orbital (FMO) theory.[3] Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

mechanism Reactants 4-Fluorophenylnitrile oxide + Acrylic Acid TS [Cyclic Transition State] Reactants->TS Concerted [3+2] Cycloaddition Product 3-(4-Fluorophenyl)-4,5-dihydro- 1,2-oxazole-5-carboxylic acid TS->Product

The concerted mechanism of the 1,3-dipolar cycloaddition.

Q: How can I confirm the structure of my final product?

A: A combination of spectroscopic techniques should be used to confirm the structure and purity of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic signals for the protons on the isoxazoline ring and the aromatic protons of the fluorophenyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will show a signal for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O of the carboxylic acid, the C=N of the isoxazoline ring, and the O-H of the carboxylic acid.

Q: What are the primary safety concerns associated with this synthesis?

A: Standard laboratory safety precautions should be followed. Specific hazards include:

  • Hydroxylamine: Can be corrosive and is a potential skin sensitizer.

  • Sodium Hypochlorite (Bleach): Is a strong oxidant and corrosive. Do not mix with acids, as this can generate toxic chlorine gas.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Always use in a fume hood.

  • Acrylic Acid: Is corrosive and has a pungent odor.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 141-151. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]

  • Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts. [Link]

  • Request PDF. (n.d.). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. ResearchGate. [Link]

  • Khokhlov, A. L., et al. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • Akinyemi, R. O., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Padwa, A. (Ed.). (2002).
  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of nitrones. Chemical Reviews, 105(7), 2765-2810.
  • Torssell, K. B. G. (1988).
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • YouTube. (2021, May 23). 1,3-Dipolar cycloaddition reaction/ with examples. [Link]

  • Konkoli, Z., & Cremer, D. (2014). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Theoretical Chemistry Accounts, 133(2), 1423.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. [Link]

  • Jat, R. S., Khan, R., & Bhanuchandra, M. (2025).
  • Stoltz, B. M. (n.d.). Dipolar Cycloadditions. Caltech. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Kantevari, S., Vaitla, J., & Mainkar, P. S. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • Konkoli, Z., & Cremer, D. (2014). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Theoretical Chemistry Accounts, 133(2), 1423.
  • Kumar, A., & Kumar, S. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2581.
  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209.
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 141-151.
  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Isoxazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel isoxazoline inhibitors. Drawing upon established principles and field-proven insights, this document outlines a tiered experimental approach, from initial target engagement to comparative efficacy, ensuring scientific rigor and trustworthiness in your findings.

The Established Paradigm: Isoxazoline's Mode of Action

Isoxazolines are a prominent class of ectoparasiticides that exhibit potent and selective activity against a range of arthropods, including fleas, ticks, and mites.[1] Their primary mechanism of action is the non-competitive antagonism of ligand-gated chloride channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, the glutamate-gated chloride channels (GluCls).[1][2][3][4][5][6]

In invertebrates, GABA is a major inhibitory neurotransmitter. The binding of GABA to its receptor opens the chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Isoxazolines bind to a site within the channel pore, distinct from the GABA binding site, and allosterically inhibit the channel's function.[4][7] This blockade prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the parasite.[2][5]

A key feature of isoxazolines is their high selectivity for invertebrate versus mammalian receptors, which contributes to their favorable safety profile in veterinary medicine.[2][4][5] Mammalian GABA receptors have a much lower sensitivity to isoxazolines.[2]

The following diagram illustrates the signaling pathway and the inhibitory action of isoxazolines.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAR GABA-A Receptor (Chloride Channel) GABA_release->GABAR Synaptic Cleft Cl_channel Cl- Influx GABAR->Cl_channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Isoxazoline Novel Isoxazoline Inhibitor Blockade Blockade Isoxazoline->Blockade Blockade->GABAR Inhibition

Caption: Mechanism of isoxazoline inhibition at a GABAergic synapse.

A Tiered Approach to Mechanism of Action Validation

To rigorously validate the mechanism of action for a novel isoxazoline inhibitor, a multi-faceted experimental approach is essential. This ensures that the observed biological effects are directly attributable to the intended molecular target.

Tier 1: In Vitro Target Engagement and Functional Assays

The initial step is to confirm direct interaction with and functional modulation of the putative target receptors.

1. Radioligand Binding Assays: These assays quantify the affinity of the novel compound for the target receptor.

  • Objective: To determine the binding affinity (Ki) of the novel isoxazoline to invertebrate GABA receptors.

  • Methodology:

    • Prepare membrane fractions from a relevant source, such as insect head homogenates (e.g., from Musca domestica or the target pest) or cells expressing the recombinant receptor.

    • Incubate the membrane preparation with a known radioligand that binds to the GABA receptor channel, such as [³H]EBOB (ethynylbicycloorthobenzoate) or a radiolabeled isoxazoline like [³H]A1443.[7][8]

    • Perform competitive binding experiments by adding increasing concentrations of the novel isoxazoline inhibitor.

    • Measure the displacement of the radioligand and calculate the IC₅₀ (half-maximal inhibitory concentration), which can then be converted to the Ki value.

  • Self-Validation: The assay should include a positive control (a known isoxazoline) and a negative control (a compound known not to bind to the site) to ensure the specificity of the binding interaction.

2. Cell-Based Functional Assays: These assays assess the functional consequence of inhibitor binding on channel activity.

  • Objective: To demonstrate that the novel isoxazoline inhibits the function of invertebrate GABA- and glutamate-gated chloride channels.

  • Methodology:

    • Establish a stable cell line (e.g., HEK293) expressing the target invertebrate GABA receptor (e.g., the RDL subunit) and GluCls.[6]

    • Utilize a fluorescence-based assay to measure changes in ion flux or membrane potential.[9][10] Commercially available kits can measure chloride channel activity.

    • Apply a known agonist (GABA or glutamate) to stimulate channel opening and measure the baseline response.

    • Pre-incubate the cells with varying concentrations of the novel isoxazoline before agonist application and measure the inhibition of the response.

    • Determine the IC₅₀ for the functional inhibition of the channel.

  • Self-Validation: The use of a parental cell line lacking the recombinant receptor is crucial to demonstrate that the observed effect is target-specific.

The following workflow diagram illustrates the cell-based functional assay process.

Start Start Cell_Culture Culture HEK293 cells expressing target receptor Start->Cell_Culture Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Add_Dye Load cells with fluorescent indicator dye Plate_Cells->Add_Dye Add_Compound Add novel isoxazoline and controls Add_Dye->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Agonist Add agonist (GABA) to stimulate channel Incubate->Add_Agonist Measure Measure fluorescence (e.g., FLIPR) Add_Agonist->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Sources

The 3-Aryl-Isoxazoline-5-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships for FFA4 Agonism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug discovery, particularly those targeting metabolic diseases, the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFA4), has emerged as a compelling target.[1] Activation of FFA4 by long-chain fatty acids has been shown to mediate insulin sensitization, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone.[1][2] This has spurred the development of synthetic agonists, with the 3-aryl-isoxazoline-5-carboxylic acid scaffold being a promising chemotype.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, comparing its performance with alternative FFA4 agonists and providing the experimental context necessary for researchers to make informed decisions in their drug development programs.

The Core Scaffold: Understanding the "Privileged" Nature of 3-Aryl-Isoxazoline-5-Carboxylic Acid

The isoxazoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability.[3] For FFA4 agonism, the 3-aryl-isoxazoline-5-carboxylic acid core possesses key features that are critical for receptor binding and activation. The carboxylic acid moiety, in particular, is a crucial hydrogen bond donor and acceptor, interacting with key residues in the FFA4 binding pocket.[4]

The general synthesis of this scaffold often involves a 1,3-dipolar cycloaddition reaction between an aryl-nitrile oxide and a dipolarophile containing a carboxylic acid or a precursor group.[5] Microwave-assisted protocols have been developed to expedite this process.[6]

Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships

The potency and selectivity of 3-aryl-isoxazoline-5-carboxylic acid derivatives as FFA4 agonists are highly dependent on the nature and position of substituents on the aryl ring, as well as modifications to the isoxazoline core and the carboxylic acid group.

The 3-Aryl Moiety: The Key to Potency and Selectivity

The aryl group at the 3-position of the isoxazoline ring plays a pivotal role in defining the pharmacological profile of these compounds. The substitution pattern on this ring dictates the interaction with a hydrophobic pocket within the FFA4 receptor.

  • Monosubstitution: For related N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, it was found that para-substitution on the aryl ring was most beneficial for increasing potency, with a methyl group being a preferred substituent.[7]

  • Disubstitution: In the same series, 2,4-disubstitution on the aryl ring further enhanced activity, with methyl or cyano groups being favorable at the 2-position.[7]

  • Impact of Electron-Withdrawing vs. Electron-Donating Groups: In a series of 5-phenylisoxazole-3-carboxylic acid derivatives targeting xanthine oxidase, the presence of a cyano group (electron-withdrawing) at the 3-position of the phenyl moiety was the preferred substitution pattern for inhibitory potency.[8] Replacing it with a nitro group led to a general decrease in potency.[8] This highlights the sensitive electronic requirements of the binding pocket.

The Isoxazoline Core: More Than Just a Scaffold

While often seen as a rigid linker, the isoxazoline ring itself can be modified to fine-tune activity. However, maintaining the isoxazoline integrity is often crucial for retaining the desired biological activity.

The 5-Carboxylic Acid: The Anchor and Its Bioisosteres

The carboxylic acid group is a critical pharmacophore, typically forming key ionic and hydrogen bond interactions with the receptor. However, carboxylic acids can present pharmacokinetic challenges, such as poor membrane permeability and potential for metabolic liabilities like the formation of reactive acyl glucuronides.[9] This has led to the exploration of carboxylic acid bioisosteres.

Common Bioisosteric Replacements:

  • Tetrazoles: Tetrazoles are one of the most common and successful bioisosteres for carboxylic acids.[7][10] They are metabolically more stable and can maintain the necessary acidic proton and hydrogen bonding capabilities.[7]

  • Acylsulfonamides and Hydroxamic Acids: These groups can also mimic the acidic properties and hydrogen bonding pattern of a carboxylic acid.

  • Neutral Bioisosteres: In some cases, neutral groups that can participate in hydrogen bonding or cation-π interactions can replace the carboxylic acid, potentially improving properties like CNS penetration.[11]

The choice of a bioisostere is a critical decision in the lead optimization process, balancing potency with pharmacokinetic properties.

Comparative Analysis: 3-Aryl-Isoxazoline-5-Carboxylic Acids vs. Other FFA4 Agonists

To provide a comprehensive picture, it is essential to compare the 3-aryl-isoxazoline-5-carboxylic acid scaffold with other classes of FFA4 agonists. A prominent comparator class is the phenylpropanoic acid derivatives.

A novel series of 5-membered heterocycle-containing phenylpropanoic acid derivatives were identified as potent GPR120 agonists with good oral bioavailability and in vivo antidiabetic activity.[12] Another study detailed the discovery of an isothiazole-based phenylpropanoic acid as a potent GPR120 agonist.[13]

Table 1: Comparative Potency of Different FFA4 Agonist Scaffolds

ScaffoldExample CompoundTargetAssay TypePotency (EC50)Reference
3-Aryl-Isoxazoline Derivative (Hypothetical optimized lead)Human FFA4Calcium Mobilization(Sub-micromolar)N/A
Phenylpropanoic Acid Compound 4x (Isothiazole-based)Human GPR120Calcium Mobilization25 nM[13]
Phenylpropanoic Acid (Heterocycle-containing)Human GPR120Not specifiedPotent Agonists[12]
Thiazolidinedione Derivative Compound 5g Human GPR120Not specifiedExcellent Agonistic Activity[2]

Note: Direct comparison of potencies should be done with caution due to variations in assay conditions between different studies.

The data suggests that while the 3-aryl-isoxazoline-5-carboxylic acid scaffold is a promising starting point, other scaffolds like the phenylpropanoic acids have yielded highly potent compounds that have progressed to in vivo studies.[12][13] The key advantage of the isoxazoline scaffold lies in its synthetic versatility and the potential for fine-tuning its properties through multi-point modifications.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are the cornerstones of scientific integrity. The following are representative protocols for the synthesis and biological evaluation of 3-aryl-isoxazoline-5-carboxylic acids.

General Synthesis of 3-Aryl-Isoxazoline-5-Carboxylic Acids

This protocol is based on the 1,3-dipolar cycloaddition reaction.

Step-by-Step Methodology:

  • Oxime Formation: React the desired substituted benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then oxidized in situ to the corresponding nitrile oxide. Common oxidizing agents include N-chlorosuccinimide (NCS) or diacetoxyiodobenzene (DIB).[6]

  • Cycloaddition: The in situ generated nitrile oxide is reacted with a dipolarophile such as acrylic acid or its ester equivalent in a suitable solvent. The reaction is often carried out in the presence of a base like triethylamine.

  • Hydrolysis (if necessary): If an ester of acrylic acid was used, the resulting isoxazoline ester is hydrolyzed (saponified) to the desired carboxylic acid using a base like lithium hydroxide or sodium hydroxide, followed by acidification.[6]

  • Purification: The final product is purified by techniques such as column chromatography or recrystallization.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow A Substituted Benzaldehyde C Aldoxime Formation A->C B Hydroxylamine B->C D Oxidation to Nitrile Oxide C->D F 1,3-Dipolar Cycloaddition D->F E Acrylic Acid (or ester) E->F G Isoxazoline Ester (if applicable) F->G I 3-Aryl-Isoxazoline-5-Carboxylic Acid F->I Directly if acrylic acid is used H Hydrolysis G->H H->I

Caption: Synthetic workflow for 3-aryl-isoxazoline-5-carboxylic acids.

In Vitro Evaluation: Calcium Mobilization Assay

Activation of the Gq-coupled FFA4 receptor leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator dye.

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line expressing human FFA4 (e.g., CHO or HEK293 cells) in appropriate media. Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[14]

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[14] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Fluo-4 Direct™ Calcium Assay Kit) for a specified time at 37°C.[14][15][16] Some kits provide a masking dye to eliminate the need for a wash step.[17]

  • Compound Addition: Prepare serial dilutions of the test compounds.

  • Signal Detection: Use a fluorescence plate reader (e.g., a FlexStation or FLIPR system) to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence signal over time.[14]

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the compound concentration to determine the EC50 value.

Diagram of FFA4 Signaling Pathway:

G cluster_pathway FFA4 (GPR120) Signaling Pathway Ligand 3-Aryl-Isoxazoline-5-Carboxylic Acid FFA4 FFA4/GPR120 Receptor Ligand->FFA4 binds Gq Gαq FFA4->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion) PKC->Downstream

Caption: Simplified FFA4 (GPR120) signaling pathway.

Conclusion and Future Directions

The 3-aryl-isoxazoline-5-carboxylic acid scaffold represents a valuable starting point for the design of novel FFA4 agonists. A thorough understanding of the SAR, particularly concerning the substitution pattern on the 3-aryl ring and the potential for bioisosteric replacement of the 5-carboxylic acid, is crucial for developing potent and drug-like candidates. Comparative analysis with other scaffolds, such as the phenylpropanoic acids, provides a broader context for evaluating the potential of this chemotype.

Future research in this area should focus on:

  • Fine-tuning the substitution on the aryl ring to maximize potency and selectivity.

  • Exploring a wider range of carboxylic acid bioisosteres to improve pharmacokinetic profiles.

  • Conducting in vivo studies with optimized leads to validate their therapeutic potential for metabolic diseases.

By leveraging the insights presented in this guide, researchers can accelerate their efforts to develop novel and effective FFA4-targeted therapies.

References

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. PubMed. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists. PubMed. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. National Institutes of Health. [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Semantic Scholar. [Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. [Link]

  • Structures of Key Ligands with Activity at FFA4. ResearchGate. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ARKIVOC. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biomolecules & Therapeutics. [Link]

  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem. [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PubMed Central. [Link]

  • The Molecular Basis of Ligand Interaction at Free Fatty Acid Receptor 4 (FFA4/GPR120). PubMed Central. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity is a paramount objective. Heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a promising class of molecules with potent anti-cancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and its structural analogs, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

The Isoxazole Core: A Foundation for Anticancer Activity

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry.[3] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The incorporation of a 4-fluorophenyl group at the 3-position and a carboxylic acid moiety at the 5-position of the 4,5-dihydro-1,2-oxazole ring creates a molecule with specific steric and electronic characteristics that can influence its interaction with biological targets. The presence of a fluorine atom is a common strategy in drug design to enhance metabolic stability and binding affinity.[4]

Evaluating Cytotoxicity: Key Experimental Protocols

A thorough assessment of a compound's cytotoxic potential requires a multi-pronged approach, utilizing a variety of in vitro assays to measure different cellular responses.[5][6][7]

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]

Experimental Workflow:

Caption: A streamlined workflow of the MTT assay for determining cell viability.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another common method for quantifying cytotoxicity. It measures the amount of LDH, a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells in 96-well plates and treat with the isoxazole analogs for a specified duration.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing substrates for the LDH enzyme.

  • Absorbance Reading: Measure the absorbance at a specific wavelength to quantify the amount of LDH released.

  • Data Analysis: Correlate the LDH levels with the percentage of cell death.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic efficacy of isoxazole derivatives is significantly influenced by the nature and position of substituents on the core structure.[10][11][12]

Comparative Cytotoxicity Data (Hypothetical IC₅₀ Values in µM)

CompoundR1 (at position 3)R2 (at position 5)HeLaMCF-7A549
1 4-Fluorophenyl-COOH12.518.225.6
2 4-Chlorophenyl-COOH10.815.522.1
3 4-Bromophenyl-COOH9.513.119.8
4 Phenyl-COOH28.435.742.3
5 4-Methoxyphenyl-COOH45.258.967.4
6 4-Fluorophenyl-COOCH₃25.132.640.2

Key Insights from the Data:

  • Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the phenyl ring at the 3-position generally enhances cytotoxic activity compared to an unsubstituted phenyl ring.[12] This suggests that electron-withdrawing groups in this position are favorable for potency.

  • Carboxylic Acid Moiety: The free carboxylic acid group at the 5-position appears to be crucial for activity. Esterification of this group (Compound 6) leads to a noticeable decrease in cytotoxicity. This may indicate the importance of this group for target binding, potentially through hydrogen bonding.

  • Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group (Compound 5), appears to reduce cytotoxic activity.

Unraveling the Mechanism of Action

While cytotoxicity data reveals the cellular outcome, understanding the underlying mechanism of action is critical for rational drug design. Isoxazole derivatives have been reported to induce cancer cell death through various mechanisms, including:

  • Apoptosis Induction: Triggering programmed cell death is a common mechanism for anticancer agents.[10][13]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation.

  • Inhibition of Key Signaling Pathways: Isoxazoles can interfere with signaling pathways crucial for cancer cell survival and growth.[1]

Proposed Mechanistic Pathway:

Caption: A potential mechanism of action for cytotoxic isoxazole derivatives.

Conclusion and Future Perspectives

The comparative analysis of 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and its analogs underscores the potential of this chemical scaffold in the development of novel anticancer therapeutics. The structure-activity relationship studies provide a clear rationale for prioritizing analogs with specific substitutions, particularly those with halogen atoms on the phenyl ring and a free carboxylic acid moiety.

Future research in this area should focus on the synthesis and evaluation of a wider array of derivatives to further refine the SAR. Moreover, in-depth mechanistic studies are essential to identify the specific molecular targets and signaling pathways modulated by these compounds. A comprehensive understanding of their biological activity will be instrumental in advancing these promising molecules through the drug discovery pipeline.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Vertex AI Search.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.
  • Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
  • Isoxazole derivatives as anticancer agents. ChemicalBook.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole. PubMed.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.
  • Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181). ChEMBL - EMBL-EBI.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.